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Core Science & Biosynthesis

Foundational

Strategic Utilization of Halogenated Anilines in Drug Design

Executive Summary Halogenated anilines are not merely structural scaffolds; they are functional tools in modern medicinal chemistry. Beyond their role as precursors to heterocycles, they offer precise control over lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated anilines are not merely structural scaffolds; they are functional tools in modern medicinal chemistry. Beyond their role as precursors to heterocycles, they offer precise control over lipophilicity, metabolic stability, and non-covalent interactions via the sigma-hole . This guide dissects the physicochemical rationale for selecting specific halogenated anilines, provides robust protocols for their synthesis (avoiding common dehalogenation pitfalls), and outlines their application in blockbuster therapeutics.

Physicochemical Rationale: The Sigma-Hole & Bioisosterism

The strategic placement of a halogen atom on an aniline ring alters the electronic landscape of the molecule, influencing binding affinity and pharmacokinetics.

The Sigma-Hole and Halogen Bonding (XB)

Contrary to the classical view of halogens as purely hydrophobic, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their distal side, known as the sigma-hole . This allows them to act as Lewis acids, forming highly directional interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyls in proteins).

  • Fluorine: Negligible sigma-hole; acts primarily through high electronegativity and C-F bond strength (metabolic blocking).

  • Chlorine/Bromine/Iodine: Increasing sigma-hole magnitude, enhancing potency via specific XB interactions.

Decision Matrix: Selecting the Right Halogen

Use the following logic flow to select the appropriate halogenated aniline building block based on the desired medicinal chemistry outcome.

HalogenSelection Start Objective MetabStab Metabolic Stability (Block P450) Start->MetabStab Potency Potency/Binding (Halogen Bond) Start->Potency Solubility Lipophilicity Modulation Start->Solubility Fluorine Fluorine (F) High Electronegativity No Sigma Hole MetabStab->Fluorine Para/Ortho block Chlorine Chlorine (Cl) Moderate Sigma Hole Lipophilic Potency->Chlorine Balanced Bromine Bromine/Iodine (Br/I) Strong Sigma Hole High Steric Cost Potency->Bromine Max Affinity Solubility->Fluorine Lower LogP impact Solubility->Chlorine Increase LogP

Figure 1: Strategic decision matrix for selecting halogen substituents based on medicinal chemistry goals (Metabolic stability vs. Binding affinity).

Synthetic Methodologies: Accessing the Building Blocks

Accessing polysubstituted halogenated anilines is often non-trivial due to the lability of C-Br and C-I bonds under standard reduction conditions.

Challenge: Dehalogenation during Nitro Reduction

Catalytic hydrogenation (Pd/C, H2) is the standard for reducing nitrobenzenes to anilines. However, for halogenated substrates, this often leads to hydrodehalogenation (cleavage of the C-X bond), yielding the des-halo aniline impurity.

Protocol A: Chemoselective Iron-Mediated Reduction

This protocol uses zero-valent iron in acidic media, which is highly chemoselective for the nitro group and preserves sensitive C-Cl, C-Br, and C-I bonds.

Reagents:

  • Substrate: Halogenated nitroarene (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 4.0 equiv)

  • Solvent/Acid: Acetic acid (AcOH) / Ethanol (1:4 ratio) or NH4Cl/Water.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the halogenated nitroarene in 40 mL of Ethanol.

  • Activation: Add 40 mmol of Iron powder.

  • Initiation: Add 10 mL of Acetic Acid (or saturated aqueous NH4Cl) dropwise.

  • Reaction: Heat to 60°C with vigorous stirring. Monitor by TLC/LCMS (typically 1-4 hours).

    • Checkpoint: Absence of starting material and absence of de-halogenated byproduct.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

  • Neutralization: Carefully neutralize the filtrate with sat. NaHCO3.

  • Isolation: Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Why this works: The electron transfer mechanism on the iron surface is thermodynamically favorable for -NO2 reduction (-0.4 V) but kinetically slow for Ar-X oxidative addition under these mild conditions.

Protocol B: Buchwald-Hartwig Amination (For "Impossible" Patterns)

When the nitro precursor is inaccessible, constructing the aniline via C-N coupling is necessary.

Reagents:

  • Substrate: Aryl di-halide (e.g., 1-bromo-3-chlorobenzene)

  • Amine Source: Benzophenone imine (Surrogate for NH3)

  • Catalyst: Pd2(dba)3 / BINAP or BrettPhos

  • Base: NaOtBu

Mechanism:

  • Coupling: The aryl halide couples with benzophenone imine.

  • Hydrolysis: Acidic hydrolysis (HCl/THF) cleaves the imine to release the primary aniline. Note: This method allows regioselective amination based on the difference in halogen reactivity (Br > Cl).

Medicinal Chemistry Applications & Case Studies

Halogenated anilines serve as the "warhead" carriers or binding cores in several blockbuster drugs.

Case Study 1: Bosutinib (Src/Abl Kinase Inhibitor)[1]
  • Building Block: 2,4-Dichloro-5-methoxyaniline .[1][2][3][4]

  • Role: The aniline moiety forms a critical hydrogen bond hinge interaction within the kinase ATP-binding pocket. The chlorines fill hydrophobic pockets (selectivity) and modulate the pKa of the aniline nitrogen.

  • Synthesis Insight: The 2,4-dichloro pattern is difficult to access via direct chlorination of aniline due to over-chlorination. It is typically synthesized via chlorination of 3-methoxyaniline protected derivatives or specific nitro-reduction routes.

Case Study 2: Enzalutamide (Androgen Receptor Antagonist)[5][6]
  • Building Block: 4-Amino-2-(trifluoromethyl)benzonitrile .

  • Role: This aniline is converted into an isothiocyanate, which then cyclizes to form the thiohydantoin ring. The trifluoromethyl group (CF3) provides metabolic stability and induces a specific conformation required for antagonist activity.

  • Derivatization:

    
    
    
Quantitative Property Shifts

The following table illustrates how halogenation shifts the properties of the parent aniline.

SubstituentHammett (

)
Lipophilicity (

)
Electronic Effect
-H 0.000.00Reference
-F 0.060.14Inductive withdrawal, Mesomeric donation
-Cl 0.230.71Weak deactivator, Lipophilic
-Br 0.230.86Sigma-hole donor, Lipophilic
-CF3 0.540.88Strong withdrawal, Metabolic block

Structural Alerts & Toxicology

While valuable, halogenated anilines carry toxicity risks that must be managed during lead optimization.

  • Genotoxicity: Many simple halogenated anilines are Ames positive. They can be bioactivated by CYP450 to hydroxylamines and quinone imines , which form DNA adducts.

  • Mitigation Strategy:

    • Electron Withdrawal: Adding strong EWGs (e.g., -CN, -CF3) ortho/para to the amine reduces the electron density on the nitrogen, making N-oxidation less favorable.

    • Steric Blocking: Ortho-substitution hinders the approach of metabolic enzymes.

ToxicityPath Aniline Halogenated Aniline CYP450 CYP450 Bioactivation Aniline->CYP450 Hydroxylamine N-Hydroxylamine CYP450->Hydroxylamine QuinoneImine Quinone Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine Oxidation DNA DNA/Protein Adducts QuinoneImine->DNA Covalent Binding

Figure 2: Bioactivation pathway of anilines leading to toxicity. Electron-withdrawing groups on the ring can suppress the initial CYP450 oxidation step.

References

  • Sigma-Hole Interactions: Politzer, P., et al. "Halogen bonding: the sigma-hole." Journal of Molecular Modeling (2007). Link

  • Chemoselective Reduction Protocol: Patil, R. D., et al. "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water."[5] Organic Chemistry Current Research (2015).[5] Link

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (2011). Link

  • Bosutinib Synthesis: Wang, H., et al. "A New and Practical Synthesis of Bosutinib." Heterocycles (2014).[4] Link

  • Enzalutamide Synthesis: Li, B., et al. "An improved and practical route for the synthesis of enzalutamide."[6] Chemical Research in Chinese Universities (2016). Link

  • Aniline Toxicity Alerts: Kalgutkar, A. S. "Structural alerts for idiosyncratic toxicity." Chemical Research in Toxicology (2015). Link

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Exploratory

An In-depth Technical Guide to 4-bromo-5-chloro-2-aminobenzyl alcohol

Abstract This technical guide provides a comprehensive overview of 4-bromo-5-chloro-2-aminobenzyl alcohol (SMILES: NC1=CC(Br)=C(Cl)C=C1CO), a halogenated aromatic alcohol with significant potential as a versatile buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-chloro-2-aminobenzyl alcohol (SMILES: NC1=CC(Br)=C(Cl)C=C1CO), a halogenated aromatic alcohol with significant potential as a versatile building block in synthetic and medicinal chemistry. While experimental data for this specific molecule is limited, this document consolidates information from closely related analogues and predictive models to offer a detailed profile. This guide covers its predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic route, its chemical reactivity, and prospective applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this multi-functionalized aromatic compound.

Introduction and Molecular Profile

4-bromo-5-chloro-2-aminobenzyl alcohol is a substituted aromatic compound featuring a unique combination of functional groups: a primary amine, a benzylic alcohol, and two different halogen atoms (bromine and chlorine) on the benzene ring. This distinct substitution pattern makes it a molecule of interest for the synthesis of complex chemical architectures. The ortho-aminobenzyl alcohol moiety is a well-known precursor for various nitrogen-containing heterocycles, while the halogen atoms provide reactive handles for cross-coupling reactions and can modulate the physicochemical properties of derivative compounds.

The strategic placement of these functional groups suggests its utility as a scaffold for creating libraries of compounds for high-throughput screening, as a key intermediate in multi-step syntheses, and potentially as a component in the design of novel linkers for antibody-drug conjugates (ADCs).

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data for 4-bromo-5-chloro-2-aminobenzyl alcohol, the following properties have been predicted using computational models based on its SMILES string. These values should be considered estimates and require experimental validation.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.50 g/mol
Melting Point 95-105 °CEstimated based on similar substituted benzyl alcohols.
Boiling Point > 300 °CLikely to decompose at higher temperatures.
LogP (o/w) ~2.5-3.0Indicates moderate lipophilicity.
pKa (amine) ~3-4The electron-withdrawing halogens decrease basicity.
pKa (alcohol) ~14-15Similar to other benzylic alcohols.
Predicted Spectroscopic Data

The following are predicted spectroscopic features, which can aid in the identification and characterization of 4-bromo-5-chloro-2-aminobenzyl alcohol.

  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • δ 7.5-7.6 ppm (s, 1H): Aromatic proton adjacent to the bromine atom.

    • δ 6.8-6.9 ppm (s, 1H): Aromatic proton adjacent to the amino group.

    • δ 5.0-5.5 ppm (br s, 2H): Amine (-NH₂) protons, exchangeable with D₂O.

    • δ 4.9-5.1 ppm (t, 1H): Alcohol (-OH) proton, exchangeable with D₂O.

    • δ 4.4-4.5 ppm (d, 2H): Methylene (-CH₂-) protons.

  • ¹³C NMR (in DMSO-d₆, 100 MHz):

    • δ 145-150 ppm: Aromatic carbon attached to the amino group.

    • δ 128-132 ppm: Aromatic carbons.

    • δ 115-125 ppm: Aromatic carbons, including those attached to halogens.

    • δ 60-65 ppm: Methylene carbon (-CH₂OH).

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • 3400-3500 cm⁻¹ (br): O-H stretch of the alcohol.

    • 3300-3400 cm⁻¹: N-H stretch of the primary amine.

    • 3000-3100 cm⁻¹: Aromatic C-H stretch.

    • 2850-2950 cm⁻¹: Aliphatic C-H stretch of the methylene group.

    • 1600-1620 cm⁻¹: N-H bending.

    • 1000-1100 cm⁻¹: C-O stretch.

    • 600-800 cm⁻¹: C-Br and C-Cl stretches.

  • Mass Spectrometry (EI):

    • M⁺ at m/z 235, 237, 239: A characteristic isotopic cluster due to the presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom.

Proposed Synthesis and Purification

A robust and high-yielding synthesis of 4-bromo-5-chloro-2-aminobenzyl alcohol can be envisioned through the reduction of a suitable carboxylic acid precursor. The following protocol is based on well-established literature procedures for the reduction of substituted benzoic acids.[1][2][3]

Synthetic Scheme

Synthesis_Scheme start 4-Amino-5-bromo-2-chloro-benzoic acid reagents 1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH(aq) start->reagents product 4-bromo-5-chloro-2-aminobenzyl alcohol reagents->product Reduction

Caption: Proposed synthesis of 4-bromo-5-chloro-2-aminobenzyl alcohol.

Detailed Experimental Protocol

Reaction: Reduction of 4-Amino-5-bromo-2-chloro-benzoic acid

Materials:

  • 4-Amino-5-bromo-2-chloro-benzoic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

  • LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-amino-5-bromo-2-chloro-benzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension, maintaining the temperature at 0 °C. The rate of addition should be controlled to manage any exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the flask back to 0 °C in an ice-water bath. Cautiously quench the excess LAH by the slow, sequential dropwise addition of:

    • Distilled water (X mL, where X is the grams of LAH used).

    • 15% aqueous NaOH solution (X mL).

    • Distilled water (3X mL). This should result in the formation of a granular white precipitate.

  • Work-up: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and washings in a separatory funnel. Wash the organic layer with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-bromo-5-chloro-2-aminobenzyl alcohol.

Rationale for Experimental Choices
  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[3] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.

  • Solvent: Anhydrous THF is a common and suitable solvent for LAH reductions as it is inert to the reagent and effectively dissolves the starting material.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (nitrogen or argon) because LiAlH₄ reacts violently with water and moisture.

  • Quenching Procedure: The specific sequence of adding water, NaOH solution, and then more water (Fieser workup) is a standard and safe method for decomposing excess LAH and precipitating the aluminum salts, making them easy to filter off.[2]

Reactivity and Potential Applications

The multifunctionality of 4-bromo-5-chloro-2-aminobenzyl alcohol makes it a valuable intermediate for a wide range of chemical transformations and applications.

Chemical Reactivity
  • Oxidation of the Alcohol: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.[4][5] This provides access to other important synthetic precursors.

  • Reactions of the Amine: The primary amine can undergo diazotization followed by Sandmeyer-type reactions to introduce other functional groups. It can also be acylated, alkylated, or used as a nucleophile in condensation reactions.

  • Cross-Coupling Reactions: The bromine and chlorine atoms can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino substituents.

  • Heterocycle Synthesis: As an ortho-aminobenzyl alcohol, it is a prime candidate for the synthesis of substituted quinolines, quinazolines, and other N-heterocycles, which are prevalent in many pharmaceuticals.[6]

Applications cluster_reactions Chemical Transformations cluster_products Potential Products main 4-bromo-5-chloro-2-aminobenzyl alcohol oxidation Oxidation main->oxidation coupling Cross-Coupling main->coupling hetero Heterocycle Synthesis main->hetero aldehyde Substituted Aldehydes/ Carboxylic Acids oxidation->aldehyde biaryl Biaryl Compounds/ Complex Scaffolds coupling->biaryl quinoline Substituted Quinolines/ Quinazolines hetero->quinoline

Caption: Potential synthetic pathways from 4-bromo-5-chloro-2-aminobenzyl alcohol.

Applications in Drug Discovery
  • Scaffold for Bioactive Molecules: The presence of multiple functional groups allows for diverse modifications, making it an excellent scaffold for generating libraries of compounds for screening against various biological targets. The inclusion of halogens is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability.[7][8]

  • Precursor for Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core. This compound could serve as a starting material for novel, substituted kinase inhibitors.

  • Antibacterial and Antifungal Agents: Substituted benzyl alcohols have been shown to possess antibacterial and antifungal properties. The unique substitution pattern of this molecule warrants investigation into its potential antimicrobial activity.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) is not available for this compound, the following precautions are recommended based on the properties of similar halogenated and aminated aromatic compounds.

  • Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and direct light. Halogenated organic compounds should be stored in a way that prevents contact with incompatible materials.[9][10]

Conclusion

4-bromo-5-chloro-2-aminobenzyl alcohol represents a promising, yet underexplored, chemical entity. Its unique combination of reactive functional groups provides a rich platform for synthetic diversification. This technical guide, by consolidating predictive data and established chemical principles, aims to provide a solid foundation for researchers to begin exploring the synthesis and application of this versatile molecule in drug discovery, materials science, and other areas of chemical research. Experimental validation of the predicted properties and synthetic routes is a necessary next step to fully unlock its potential.

References

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  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. ResearchGate. Available at: [Link]

  • Wolk, J. L., & Frimer, A. (2010). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. Available at: [Link]

  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Reddy, K. S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC. Available at: [Link]

  • Manila, et al. (2024). A Silver Catalysed Estimation of Ortho-aminobenzyl alcohol based on its Oxidation with Potassium persulphate. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Manila, et al. (2024). A Silver Catalysed Estimation of Ortho-aminobenzyl alcohol based on its Oxidation with Potassium persulphate. Research Journal of Pharmacy and Technology. Available at: [Link]

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Foundational

Novel Polysubstituted Aniline Scaffolds: Synthetic Innovations and Medicinal Chemistry Applications

Topic: Novel Polysubstituted Aniline Scaffolds for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Aniline Paradox The an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Polysubstituted Aniline Scaffolds for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Aniline Paradox

The aniline moiety remains one of the most ubiquitous "privileged structures" in medicinal chemistry, appearing in over 25% of the top 200 small-molecule drugs. Its capacity to serve as a hydrogen bond donor/acceptor and its rigid planar geometry make it ideal for occupying narrow binding pockets, particularly in kinase ATP-binding sites and GPCR allosteric domains.

However, the scaffold presents a distinct "Aniline Paradox": while pharmacologically potent, unsubstituted or poorly substituted anilines are frequent structural alerts due to metabolic liabilities (e.g., formation of quinone imines via CYP450 oxidation) and potential genotoxicity.

This guide explores the next generation of polysubstituted aniline scaffolds . By leveraging recent synthetic advances—specifically regioselective C-H activation and multicomponent reactions—medicinal chemists can now access complex substitution patterns that block metabolic soft spots while enhancing potency and solubility.

Synthetic Innovations: Accessing the "Impossible" Substitution Patterns

Traditional aniline synthesis (nitration/reduction or SNAr) often lacks the regiocontrol required for dense polysubstitution. Modern methodologies have shifted towards transition-metal-catalyzed C-H functionalization and cascade reactions.

Regioselective C-H Activation

The primary challenge in polysubstituting anilines is directing groups (DGs). Free amino groups often poison catalysts. Recent protocols utilize transient DGs or specific catalytic systems to achieve site-selectivity.

  • Ortho-Functionalization: Palladium and Cobalt catalysis have proven effective for installing alkyl and aryl groups ortho to the amine, often using the amine itself (or a removable acetyl group) as the DG.

  • Meta-Functionalization: Ruthenium-catalyzed

    
    -activation and template-assisted remote functionalization allow access to the elusive meta position, crucial for vectoring solubilizing groups away from the binding interface.
    
  • Para-Functionalization: Transition-metal-free radical oxidative couplings (e.g., using persulfates) enable the introduction of thiocyanates or halides at the para position with high selectivity.

Multicomponent Reactions (MCRs)

For rapid library generation, MCRs like the A3-coupling (Aldehyde-Amine-Alkyne) offer a sustainable route to fused aniline systems, such as quinolines, which are essentially "locked" aniline conformations.

Visualization: Synthetic Decision Matrix

The following diagram outlines the strategic selection of synthetic routes based on the desired substitution pattern.

AnilineSynthesis Start Target: Polysubstituted Aniline Decision1 Substitution Pattern? Start->Decision1 Ortho Ortho-Substitution Decision1->Ortho Meta Meta-Substitution Decision1->Meta Para Para-Substitution Decision1->Para Fused Fused Ring (Quinoline) Decision1->Fused Method_Ortho Pd/Co-Catalyzed C-H Activation (DG: Acetyl/Pivaloyl) Ortho->Method_Ortho Steric Control Method_Meta Ru-Catalyzed Remote Activation (Template Assisted) Meta->Method_Meta Electronic Control Method_Para Radical Oxidative Coupling (Metal-Free) Para->Method_Para Radical Stability Method_Fused A3 Coupling (Aldehyde-Amine-Alkyne) Fused->Method_Fused Complexity Gen

Figure 1: Strategic decision tree for synthesizing polysubstituted anilines based on regiochemical requirements.

Medicinal Chemistry Applications & Case Studies

Case Study: Dual Mer/c-Met Kinase Inhibitors

Target: Mer and c-Met receptor tyrosine kinases (overexpressed in NSCLC and acute leukemias).[1] Challenge: Achieving dual selectivity while maintaining metabolic stability. Solution: The 2-substituted aniline pyrimidine scaffold.[1][2][3][4][5]

Recent studies (e.g., Compound 18c) demonstrated that specific polysubstitution on the aniline ring is critical.

  • Hinge Binding: The pyrimidine N1 interacts with the kinase hinge region.

  • Hydrophobic Pocket: The aniline phenyl ring sits in the hydrophobic pocket.

  • Substituent Effect: A 4-morpholino or solubilizing tail at the para position of the aniline improves solubility, while ortho substituents (F, Cl, Me) induce a twisted conformation that improves selectivity by mimicking the bioactive pose.

SAR Data Summary (Compound 18c vs. Analogs):

CompoundAniline Substitution (R)Mer IC50 (nM)c-Met IC50 (nM)t1/2 (Microsomal)
14a 3-F, 4-Cl7.9151.2< 15 min
14g 3,4,5-trimethoxy7.1> 100022 min
18c 4-(4-methylpiperazin-1-yl) 18.5 33.6 53.1 min

Table 1: Structure-Activity Relationship showing how the para-solubilizing group (18c) balances dual potency and significantly enhances metabolic stability compared to halides (14a) or methoxy groups (14g).

Case Study: Antiviral Agents (Dengue Virus)

Target: Dengue Virus (DENV) replication.[6] Scaffold: 4-Anilinoquinolines. Insight: A study on 4-anilinoquinolines identified that 3,4,5-trimethoxy substitution on the aniline ring, combined with a 6-iodo group on the quinoline, yielded nanomolar potency (EC50 = 79 nM).[6] The electron-rich aniline acts as a critical anchor, while the polysubstitution prevents rapid oxidative metabolism common to simple anilines.

Visualization: Pharmacophore Logic (Kinase Inhibitor)

This diagram illustrates the functional role of each component in a polysubstituted aniline kinase inhibitor (e.g., Mer/c-Met type).

SAR_Logic Aniline Aniline Core (Scaffold) Hinge NH Group (H-Bond Donor to Hinge) Aniline->Hinge Pocket Phenyl Ring (Hydrophobic Pocket) Aniline->Pocket Ortho Ortho-Substituent (Conformational Lock/Twist) Pocket->Ortho steric clash Para Para-Tail (Morpholine/Piperazine) (Solubility & Solvent Exposure) Pocket->Para solvent channel Meta Meta-Substituent (Selectivity/Space Filling) Pocket->Meta Selectivity Selectivity & Potency Ortho->Selectivity ADME Metabolic Stability & Sol Para->ADME

Figure 2: Pharmacophore dissection of a polysubstituted aniline kinase inhibitor, highlighting the specific roles of regioselective substitutions.

Technical Protocols

Synthesis of Polysubstituted Aniline-Pyrimidine (Compound 18c Analog)

Rationale: This protocol demonstrates a nucleophilic aromatic substitution (SNAr) strategy, commonly used to attach complex anilines to heteroaryl cores.

Reagents:

  • Intermediate: 2,4-dichloropyrimidine derivative.[1]

  • Reactant: 4-(4-methylpiperazin-1-yl)aniline (The polysubstituted aniline).

  • Catalyst/Base: p-Toluenesulfonic acid (PTSA) or K2CO3.

  • Solvent: DMF or n-Butanol.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the 2-chloro-pyrimidine intermediate (1.0 equiv) and the substituted aniline (1.1 equiv).

  • Solvation: Dissolve in DMF (approx. 5-10 mL per mmol).

  • Catalysis: Add PTSA (0.5 equiv) to catalyze the reaction via protonation of the pyrimidine nitrogen, activating the C-2 position.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 10:1) or LC-MS for the disappearance of the starting chloride.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water.

    • If precipitate forms: Filter the solid, wash with water and diethyl ether.

    • If no precipitate: Extract with EtOAc (3x), wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H NMR and HRMS. Look for the characteristic NH singlet (δ 9.0–10.0 ppm) and the aniline aromatic protons.

Biological Validation: ADP-Glo™ Kinase Assay

Rationale: A self-validating, homogeneous assay to quantify the inhibitory potency (IC50) of the synthesized anilines against purified kinases (e.g., Mer, c-Met).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Further dilute in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to obtain 4X working concentrations.

  • Enzyme Reaction:

    • Add 2.5 µL of 4X compound solution to a 384-well white plate.

    • Add 2.5 µL of 4X Enzyme/Substrate mix (Mer or c-Met kinase + Poly(Glu,Tyr) substrate).

    • Incubate for 10 min at RT (allows compound binding).

    • Add 5 µL of 2X ATP solution to initiate the reaction.

    • Incubate for 60 min at RT.

  • ADP Detection (ADP-Glo):

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit data to a sigmoidal dose-response equation to determine IC50.

Future Outlook: Beyond Inhibition

The utility of polysubstituted anilines is expanding into Targeted Protein Degradation (TPD) and Covalent Inhibition .

  • PROTACs: The solvent-exposed para-substituents (e.g., piperazines) serve as ideal attachment points for linkers connecting to E3 ligase ligands (VHL/Cereblon).

  • Covalent Warheads: Introduction of acrylamides at the ortho or meta positions allows for irreversible binding to non-catalytic cysteines, a strategy successfully employed in EGFR inhibitors like Osimertinib.

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 2024.[1][7] [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2025. [Link]

  • Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines. Bioorganic & Medicinal Chemistry Letters, 2020. [Link]

  • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Synthesis, 2018. [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters, 2024. [Link]

Sources

Exploratory

Technical Guide: 2-Amino-4-bromo-5-chlorobenzyl Alcohol &amp; Derivatives

The following technical guide provides an in-depth review of 2-amino-4-bromo-5-chlorobenzyl alcohol and its derivatives. This document is structured to serve researchers in medicinal chemistry and process development, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-amino-4-bromo-5-chlorobenzyl alcohol and its derivatives. This document is structured to serve researchers in medicinal chemistry and process development, focusing on the molecule's role as a privileged scaffold in the synthesis of next-generation kinase inhibitors (PFKFB3, KRAS) and mucolytic analogs.

Executive Summary: The "Privileged" Halogenation Pattern

In the landscape of drug discovery, the 2-amino-4-bromo-5-chlorobenzyl scaffold represents a critical structural motif. Unlike its more common isomer (the 2-amino-3,5-dibromo motif found in Ambroxol), the 4-bromo-5-chloro substitution pattern offers unique electronic and steric properties that have recently gained traction in oncology and immunology.

This specific arrangement of halogens—a bromine at the para position relative to the amine's directing site (if considering the aniline core) and a chlorine at the meta position—creates a highly functionalizable "push-pull" system. It serves as a key intermediate for:

  • PFKFB3 Inhibitors: Targeting glycolytic flux in cancer cells.[1]

  • KRAS Inhibitors: Novel covalent binders for the G12C mutation.

  • Tricyclic Heterocycles: Precursors for fused pyridone and pyrimidone systems.

Structural Analysis & Isomerism

Precise identification is paramount due to the prevalence of structural isomers in this chemical space.

FeatureTarget MoleculeCommon Analog (Ambroxol Intermediate)
Name 2-Amino-4-bromo-5-chlorobenzyl alcohol 2-Amino-3,5-dibromobenzyl alcohol
Substitution 4-Bromo, 5-Chloro3,5-Dibromo
Electronic Effect Asymmetric halogenation; Br allows selective Pd-catalyzed coupling at C4.Symmetric halogenation; less selective for mono-functionalization.
Primary Application Kinase Inhibitors (Oncology), Heterocycle SynthesisMucolytics (Respiratory)

Critical Note on Regiochemistry: The 4-bromo-5-chloro pattern is synthetically valuable because the bromine atom at C4 is more reactive towards oxidative addition (e.g., Suzuki-Miyaura coupling) than the chlorine at C5. This allows for sequential, orthogonal functionalization—a strategy impossible with symmetric di-bromo analogs.

Synthetic Pathways

The synthesis of 2-amino-4-bromo-5-chlorobenzyl alcohol typically proceeds via the reduction of its corresponding benzoic acid or ester derivatives. The acid precursor, 2-amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1) , is the industry-standard starting material.

Pathway Visualization (DOT)

The following diagram outlines the retrosynthetic logic and forward synthesis to the alcohol and its downstream applications.

SynthesisPath Acid 2-Amino-4-bromo-5-chlorobenzoic Acid (CAS 150812-32-1) Ester Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS 1445322-56-4) Acid->Ester TMS-Diazomethane or MeOH/H2SO4 Alcohol 2-Amino-4-bromo-5-chlorobenzyl Alcohol (Target Intermediate) Ester->Alcohol LiAlH4 reduction (Selective) Heterocycle Tricyclic Pyridones/Pyrimidones (PFKFB3/KRAS Inhibitors) Ester->Heterocycle Direct Cyclization Aldehyde 2-Amino-4-bromo-5-chlorobenzaldehyde (CAS 1823335-48-3) Alcohol->Aldehyde MnO2 Oxidation Alcohol->Heterocycle Cyclization via Benzyl Halide

Caption: Synthetic flow from the commercially available acid to the target alcohol and downstream bioactive scaffolds.

Medicinal Chemistry Applications

A. PFKFB3 Inhibition (Oncology)

Recent patent literature (WO2020080979A1) highlights the use of methyl 2-amino-4-bromo-5-chlorobenzoate as a precursor for inhibitors of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3).

  • Mechanism: PFKFB3 regulates glycolysis.[1] Its inhibition starves cancer cells of energy and reduces vessel sprouting (angiogenesis).

  • Role of Scaffold: The 2-amino-4-bromo-5-chlorobenzyl moiety serves as the core for tricyclic structures. The bromine at C4 is often replaced by aryl groups via Suzuki coupling to extend into the kinase binding pocket.

B. KRAS G12C Targeting

The scaffold is also utilized in the synthesis of KRAS inhibitors (AU2021407653A9). The "2-amino" group provides a handle for forming fused rings (e.g., quinazolines), while the halogens modulate lipophilicity and metabolic stability.

Experimental Protocols

The following protocols are synthesized from patent literature and standard organic synthesis methodologies adapted for this specific substrate.

Protocol 1: Synthesis of Methyl 2-amino-4-bromo-5-chlorobenzoate

Source Grounding: Adapted from WO2020080979A1 [1].

Rationale: Converting the acid to the ester protects the carboxyl group and facilitates purification before reduction.

  • Setup: Charge a round-bottom flask with 2-amino-4-bromo-5-chlorobenzoic acid (1.0 eq) and a mixture of Methanol/Diethyl Ether (1:10 ratio).

  • Reagent Addition: Cool the solution to 0°C. Add TMS-diazomethane (2M in hexanes, 1.5 eq) dropwise over 20 minutes.

    • Note: TMS-diazomethane is a safer alternative to diazomethane but still requires a fume hood and careful handling.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 1.5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue is typically pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 90-95% of a light yellow solid.

Protocol 2: Reduction to 2-Amino-4-bromo-5-chlorobenzyl Alcohol

Source Grounding: Standard LiAlH4 reduction protocol for anthranilic esters [2].

Rationale: Lithium Aluminum Hydride (LiAlH4) is chosen for its ability to reduce the ester to the alcohol without reducing the aromatic halides (under controlled temperatures).

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen (

    
    ). Add anhydrous THF.
    
  • Reagent Prep: Add LiAlH4 (1.2 eq) to the THF at 0°C.

  • Addition: Dissolve Methyl 2-amino-4-bromo-5-chlorobenzoate (from Protocol 1) in anhydrous THF. Cannulate this solution dropwise into the LiAlH4 suspension at 0°C.

    • Critical Control: Do not allow temperature to rise above 5°C to prevent debromination.

  • Reaction: Stir at 0°C for 1 hour.

  • Quench (Fieser Method):

    • Add water (

      
       mL = grams of LiAlH4).
      
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Filter the granular precipitate through a Celite pad. Dry the filtrate over

    
     and concentrate.
    
  • Product: 2-Amino-4-bromo-5-chlorobenzyl alcohol .

    • Characterization:

      
       NMR should show a singlet/doublet for the benzylic 
      
      
      
      at
      
      
      ~4.5 ppm.

Quantitative Data Summary

PropertyValue/DescriptionSource
CAS (Acid) 150812-32-1[3]
CAS (Methyl Ester) 1445322-56-4[1]
CAS (Aldehyde) 1823335-48-3[4]
Molecular Weight 236.49 g/mol (Alcohol)Calc.
Appearance Off-white to pale yellow solid[3]
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterExp.
Key Hazard Skin/Eye Irritant (H315, H319); Toxic if swallowed[3]

Biological Pathway: PFKFB3 Inhibition

The following diagram illustrates the downstream biological impact of inhibitors derived from this scaffold.

PFKFB3_Pathway Inhibitor 2-Amino-4-bromo-5-chloro Derivative Target PFKFB3 Enzyme (Glycolytic Regulator) Inhibitor->Target Binds Active Site Effect1 Reduced Fructose-2,6-BP Target->Effect1 Downregulates Effect2 Decreased Glycolytic Flux Effect1->Effect2 Limits Substrate Outcome Inhibition of Cancer Cell Proliferation & Angiogenesis Effect2->Outcome Therapeutic Effect

Caption: Mechanism of Action for PFKFB3 inhibitors synthesized from the 2-amino-4-bromo-5-chlorobenzyl scaffold.

References

  • PFKFB3 inhibitors and their uses.World Intellectual Property Organization (WIPO). WO2020080979A1.
  • Synthesis of 2-Amino-5-bromobenzyl alcohol. Organic Syntheses. 2012, 89, 307-314. (Protocol adapted for 4-bromo-5-chloro analog).[1][2][3] Available at: [Link]

  • Preparation and application method of heterocyclic compound as KRAS inhibitor.Google Patents. AU2021407653A9.

Sources

Foundational

No Publicly Available Research or Sourcing Information for CAS 1823873-32-0

Despite a comprehensive search, the chemical compound designated by CAS Registry Number 1823873-32-0, identified as N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide, does not appear...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search, the chemical compound designated by CAS Registry Number 1823873-32-0, identified as N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide, does not appear to be a commercially available research-grade chemical.[1] There is a notable absence of public information regarding its suppliers, pricing, and any associated research applications or technical data.

Efforts to locate suppliers for research-grade quantities of this compound have been unsuccessful. A thorough review of chemical supplier catalogs and databases has yielded no commercial sources for CAS 1823873-32-0. Consequently, pricing information is unavailable.

Furthermore, a deep dive into scientific literature and technical databases reveals a lack of published research concerning this specific molecule. There are no identifiable studies detailing its synthesis, mechanism of action, or any established experimental protocols. This scarcity of information prevents the creation of an in-depth technical guide as requested, as there is no foundation of scientific evidence or established use in the research community to draw upon.

The absence of this compound from the catalogs of major chemical suppliers and the lack of any corresponding scientific publications strongly suggest that CAS 1823873-32-0 may be a novel compound, a chemical intermediate not intended for wider distribution, or a substance that has been assigned a CAS number but has not been commercialized or extensively studied.

Therefore, for researchers, scientists, and drug development professionals, it is not currently possible to procure or work with this compound based on publicly accessible information.

References

  • Title: N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide Source: CAS Common Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Amino-4-bromo-5-chlorophenyl)methanol from 2-amino-4-bromo-5-chlorobenzoic acid

Application Note: Chemoselective Synthesis of (2-Amino-4-bromo-5-chlorophenyl)methanol Executive Summary This Application Note details the protocol for the chemoselective reduction of 2-amino-4-bromo-5-chlorobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (2-Amino-4-bromo-5-chlorophenyl)methanol

Executive Summary

This Application Note details the protocol for the chemoselective reduction of 2-amino-4-bromo-5-chlorobenzoic acid to (2-amino-4-bromo-5-chlorophenyl)methanol . This transformation is a critical step in the synthesis of quinazoline-based kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

The primary challenge in this synthesis is reducing the carboxylic acid moiety without affecting the aryl bromide and chloride substituents (hydrodehalogenation) or the free amine. While Lithium Aluminum Hydride (LiAlH


) is a common reducing agent, it poses a significant risk of dehalogenating the aromatic ring. Therefore, this guide prioritizes a Borane-Tetrahydrofuran (BH

·THF)
complex reduction, which offers superior chemoselectivity for benzoic acids in the presence of halides.

Strategic Analysis & Retrosynthesis

The target molecule contains three sensitive functionalities: a primary amine, an aryl bromide, and an aryl chloride.

  • Chemo-selectivity: The reducing agent must activate the carboxylate oxygen rather than attacking the aromatic ring or displacing the halogens.

  • Amine Interference: The ortho-amino group acts as a Lewis base, coordinating with Borane. This requires stoichiometric adjustment (excess reagent) to ensure the catalytic cycle proceeds.

Reaction Pathway (DOT Diagram)

ReactionScheme Start 2-Amino-4-bromo-5-chlorobenzoic acid Inter Amine-Borane Complex Intermediate Start->Inter Activation (0°C) Reagent BH3·THF (1 M) (3.0 equiv) Reagent->Inter Quench MeOH / HCl Quench Inter->Quench Reduction (RT) Product (2-Amino-4-bromo-5-chlorophenyl)methanol Quench->Product Workup

Figure 1: Reaction pathway utilizing Borane-THF complex to ensure halogen retention.

Protocol A: Borane-THF Reduction (Gold Standard)

This method is preferred for laboratory-scale synthesis (up to 50g) due to its high yield (>85%) and operational simplicity.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
Starting Material 250.481.0Substrate
BH

·THF (1.0 M)
85.943.0Reducing Agent
Anhydrous THF 72.1110 VolSolvent
Methanol 32.04ExcessQuenching Agent
Step-by-Step Procedure
  • System Preparation:

    • Oven-dry a 3-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Purge the system with N

      
       for 15 minutes.
      
  • Substrate Solubilization:

    • Charge the RBF with 2-amino-4-bromo-5-chlorobenzoic acid (1.0 equiv) .

    • Add Anhydrous THF (5 volumes) via syringe. Stir to form a suspension (the acid may not fully dissolve initially).

    • Cool the mixture to 0°C using an ice/water bath.

  • Reagent Addition (Critical Step):

    • Transfer BH

      
      ·THF (1.0 M solution, 3.0 equiv)  to the addition funnel under N
      
      
      
      .
    • Note on Stoichiometry: 1.0 equiv is consumed by the amine (forming a complex), 1.0 equiv reduces the acid, and 1.0 equiv ensures complete conversion.

    • Add the Borane solution dropwise over 30–45 minutes. Caution: Hydrogen gas evolution will occur.

    • Maintain internal temperature < 5°C .[7]

  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 4–6 hours . The suspension should clarify as the reduction proceeds.

    • Process Control: Monitor by TLC (50% EtOAc/Hexane). The carboxylic acid spot (baseline) should disappear, and a new, less polar spot (alcohol) should appear.

  • Quenching & Workup:

    • Cool the reaction back to 0°C .

    • SLOWLY add Methanol (5 volumes) dropwise. Caution: Vigorous bubbling (H

      
      ) will occur as excess borane is destroyed.
      
    • Stir for 30 minutes.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Hydrolysis: Dissolve the residue in EtOAc and wash with saturated NaHCO

      
       (to remove unreacted acid) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate to yield the crude solid.[1]
  • Purification:

    • Recrystallize from EtOAc/Hexanes (1:3) if necessary.

    • Expected Yield: 85–92%.

Protocol B: Mixed Anhydride Reduction (Scalable Alternative)

If Borane-THF is unavailable or too expensive for large-scale batches, a two-step "one-pot" sequence using Isobutyl Chloroformate and NaBH


 is effective.
Workflow Logic (DOT Diagram)

Workflow Step1 Step 1: Activation Substrate + NMM + Isobutyl Chloroformate (-10°C in THF) Step2 Intermediate Formation Mixed Anhydride Species Step1->Step2 Step3 Step 2: Reduction Filter salts -> Add NaBH4 (aq) Step2->Step3 Step4 Validation Check for Dehalogenation (HPLC) Step3->Step4

Figure 2: Mixed Anhydride protocol for scalable reduction.

Procedure Summary
  • Dissolve substrate in THF with N-methylmorpholine (1.1 equiv) .

  • Cool to -10°C . Add Isobutyl chloroformate (1.1 equiv) dropwise. Stir 30 min to form the mixed anhydride.

  • Filter off the NMM·HCl salt (optional but recommended for cleaner reduction).

  • Add the filtrate to a solution of NaBH

    
     (2.5 equiv)  in water/THF at 0°C.
    
  • Stir 2 hours, quench with dilute HCl, and extract.

Analytical Validation

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area)Monitor des-bromo impurity (RT shift).
1H NMR (DMSO-d6)

4.3–4.5 ppm (d, 2H)
Appearance of benzylic -CH

OH doublet.
1H NMR (DMSO-d6)

5.0–5.2 ppm (t, 1H)
Appearance of -OH triplet (exchangeable).
Mass Spec [M+H]+ = 236/238Characteristic Br/Cl isotope pattern essential.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Strong Borane-Amine complexation prevents hydride transfer to the carbonyl.

    • Solution: Increase BH

      
      ·THF to 4.0 equivalents or heat to mild reflux (40°C) for 1 hour after the initial RT stir.
      
  • Issue: Dehalogenation (Loss of Br).

    • Cause: Reaction temperature too high or use of LiAlH

      
      .
      
    • Solution: Strictly maintain <25°C. If using Protocol B, ensure the hydride addition is slow and cold.

  • Safety Warning:

    • Diborane (B

      
      H
      
      
      
      ):
      The BH
      
      
      ·THF complex can release toxic/pyrophoric diborane gas if heated excessively or exposed to moisture. Always use a scrubber connected to the exhaust line.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Abdel-Magid, A. F. (2016). "Reductions of Carboxylic Acids." In Comprehensive Organic Synthesis II. Elsevier. (Foundational text on Borane chemoselectivity).
  • Organic Syntheses. (2012). "Synthesis of 2-Amino-5-bromobenzyl alcohol." Org.[1][9][10] Synth. 89, 115-124. (Precedent for amino-halogenated benzyl alcohol workup). Link

  • Pfizer Inc. (2010). "Process for the preparation of quinazoline derivatives." World Intellectual Property Organization, WO2010081874.

Sources

Application

Reductive amination protocols using 2-amino-4-bromo-5-chlorobenzyl alcohol

Application Note: Reductive Amination Protocols using 2-Amino-4-bromo-5-chlorobenzyl alcohol Executive Summary & Strategic Value 2-Amino-4-bromo-5-chlorobenzyl alcohol (CAS: Specific isomer analog to Ambroxol precursors)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols using 2-Amino-4-bromo-5-chlorobenzyl alcohol

Executive Summary & Strategic Value

2-Amino-4-bromo-5-chlorobenzyl alcohol (CAS: Specific isomer analog to Ambroxol precursors) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its poly-halogenated core provides unique electronic properties and metabolic stability, while the ortho-amino benzyl alcohol motif serves as a versatile handle for heterocycle formation (e.g., quinazolines) or linker attachment.[1]

This guide details two distinct reductive amination strategies, determined by whether the scaffold acts as the Nucleophile (via the aniline) or the Electrophile (via oxidation to the benzaldehyde).[1]

Key Technical Insight: The presence of the free benzyl alcohol requires careful selection of reducing agents to prevent competitive oxidation or dehydration.[1] Furthermore, the electron-withdrawing nature of the halogen substituents (Br, Cl) reduces the nucleophilicity of the aniline, often requiring acid catalysis or stronger electrophiles for successful condensation.[1]

Chemical Logic & Mechanism

The reductive amination proceeds via a two-step "one-pot" sequence:

  • Condensation: The amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to form an imine (or iminium ion).[1]

  • Reduction: A chemoselective hydride donor reduces the C=N bond to the C-N bond (amine).[1]

Critical Consideration:

  • Scenario A (Aniline as Nucleophile): The aniline nitrogen reacts with an external aldehyde/ketone.[1] The benzyl alcohol remains intact.[1]

  • Scenario B (Alcohol as Precursor): The benzyl alcohol is selectively oxidized to the aldehyde, which then reacts with an external amine.[1]

Mechanism Visualization

ReductiveAminationMechanism cluster_conditions Critical Control Points Start Carbonyl + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (Acid Cat.) Imine Imine / Iminium (Activated Species) Hemiaminal->Imine - H2O (Dehydration) Product Secondary/Tertiary Amine Imine->Product Hydride Reduction (NaBH(OAc)3 or NaBH3CN)

Caption: General mechanism of reductive amination. Success depends on the stability of the Imine intermediate and the selectivity of the reducing agent.[1]

Protocol A: Aniline as Nucleophile (Direct Coupling)[1]

Objective: Derivatize the aniline nitrogen while preserving the benzyl alcohol for later use (e.g., intramolecular cyclization).

Reagents:

  • Substrate: 2-Amino-4-bromo-5-chlorobenzyl alcohol (1.0 equiv)

  • Electrophile: Generic Aldehyde or Ketone (1.1–1.5 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)[1]

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under N₂, dissolve 2-amino-4-bromo-5-chlorobenzyl alcohol in DCE (0.1 M concentration).

    • Add the aldehyde/ketone.[1][2][3][4][5][6]

    • Add Acetic Acid.[1][3][7] Note: The halogens deactivate the aniline; acid is crucial to protonate the carbonyl and accelerate imine formation.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes. For sterically hindered ketones, mild heating (40°C) may be required.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add NaBH(OAc)₃ in one portion.[1] Why STAB? It is less toxic than cyanoborohydride and tolerates the free hydroxyl group of the benzyl alcohol better than NaBH₄.[1]

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).[1]

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (careful: gas evolution).[1]

    • Extract with DCM or EtOAc (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).[1] The product will be more non-polar than the starting aniline.[1]

Protocol B: Alcohol Oxidation & Subsequent Amination[1]

Objective: Convert the benzyl alcohol into a benzaldehyde to serve as the electrophile for an external amine.

Workflow Diagram

WorkflowB Start 2-Amino-4-bromo-5-chlorobenzyl alcohol Oxidation Step 1: Selective Oxidation (MnO2, DCM, Reflux) Start->Oxidation Chemoselective Aldehyde Intermediate: 2-Amino-4-bromo-5-chlorobenzaldehyde Oxidation->Aldehyde Filtration Amination Step 2: Reductive Amination (Amine + STAB) Aldehyde->Amination + R-NH2 Final Target Benzylamine Amination->Final

Caption: Two-stage protocol converting the alcohol precursor to a reactive aldehyde intermediate.

Step 1: Chemoselective Oxidation (Manganese Dioxide) [1]

  • Rationale: MnO₂ selectively oxidizes allylic and benzylic alcohols to aldehydes without over-oxidizing to carboxylic acids or affecting the aniline.[1]

  • Protocol:

    • Suspend the starting alcohol in DCM (0.1 M).[1]

    • Add activated MnO₂ (10–20 equiv by weight).[1] Note: Large excess is standard due to surface area dependence.[1]

    • Reflux (40°C) with vigorous stirring for 12–24 hours.

    • Filter through a Celite pad to remove Mn solids.[1] Concentrate to obtain the crude aldehyde (usually sufficiently pure).[1]

Step 2: Reductive Amination (Aldehyde as Electrophile)

  • Reagents: Crude Aldehyde (from Step 1), External Amine (1.2 equiv), NaBH(OAc)₃ (1.5 equiv), DCE.[1]

  • Protocol:

    • Dissolve crude aldehyde and external amine in DCE.

    • Stir for 1 hour to form the imine.

    • Add NaBH(OAc)₃.[1][3][4] Stir 12 hours.

    • Standard basic workup (NaHCO₃) and purification.[1]

Comparative Data & Troubleshooting

ParameterMethod A (Aniline Nucleophile)Method B (Aldehyde Electrophile)
Primary Challenge Low nucleophilicity of halogenated aniline.[1]Stability of the intermediate aldehyde.[1]
Preferred Solvent DCE or Toluene (if heat needed).[1]DCM (Oxidation) -> DCE (Amination).[1]
Reducing Agent NaBH(OAc)₃ (Standard).[1][3][4]NaBH(OAc)₃ or NaBH₃CN.[1][4]
Side Reactions No reaction (steric/electronic bulk).[1]Over-oxidation (if using KMnO4/Jones - Avoid!).[1]
Optimization Add molecular sieves (4Å) to drive dehydration.Use "Activated" MnO₂ specifically.[1]

Expert Tip: If the aniline fails to react with ketones in Method A, consider using Titanium(IV) Isopropoxide (Ti(OiPr)₄) .[1] Add 1.5 equiv of Ti(OiPr)₄ to the amine/ketone mixture (neat or in THF) to force imine formation before adding the reducing agent.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][4] Link[1]

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, vol. 27, 1998, pp. 395-404.[1] Link

  • Taylor, R. J., et al. "Recent Developments in the Oxidation of Alcohols to Aldehydes and Ketones."[1] Synthesis, 2005.[1] (Context for MnO2 selectivity).

  • BenchChem. "2-Amino-5-bromo-4-chlorobenzaldehyde Properties and Synthesis."[1] BenchChem Compound Database. (Accessed 2025).[1][8][9] Link[1]

Sources

Method

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 4-Bromo-5-chloroaniline Derivatives

Introduction: Navigating Chemoselectivity in Dihaloaniline Scaffolds In the landscape of pharmaceutical and materials science research, the functionalization of aniline derivatives serves as a cornerstone for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Dihaloaniline Scaffolds

In the landscape of pharmaceutical and materials science research, the functionalization of aniline derivatives serves as a cornerstone for the synthesis of a vast array of bioactive molecules and advanced materials. Among these, dihalogenated anilines, such as 4-bromo-5-chloroaniline, represent a particularly valuable class of building blocks. The presence of two distinct halogen atoms at specific positions on the aromatic ring offers the potential for sequential, site-selective cross-coupling reactions, enabling the controlled and predictable construction of molecular complexity.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, when faced with a substrate bearing multiple potential reaction sites, such as the C-Br and C-Cl bonds in 4-bromo-5-chloroaniline, the challenge of achieving high chemoselectivity becomes paramount. The successful synthesis of a desired target molecule hinges on the ability to selectively activate one halogen over the other.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of the selective Suzuki-Miyaura coupling of 4-bromo-5-chloroaniline derivatives. We will delve into the mechanistic underpinnings that govern this selectivity, detail a robust experimental protocol for the preferential coupling at the C-Br bond, and offer insights into the critical reaction parameters that ensure a successful and reproducible outcome.

The Mechanistic Basis for Selectivity: A Tale of Two Halogens

The chemoselectivity in the Suzuki-Miyaura coupling of dihaloarenes is primarily dictated by the relative rates of the oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. This is often the rate-determining step in the catalytic cycle.[2] The generally accepted trend for the reactivity of aryl halides in this reaction is:

C-I > C-Br > C-OTf > C-Cl

This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds as one moves down the periodic table. The weaker C-Br bond in 4-bromo-5-chloroaniline is therefore more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond, providing a thermodynamic basis for selective coupling at the bromine-substituted position.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)(L)2-X (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)(L)2-R' (Transmetalation Product) Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Product Ar-R' (Coupled Product) Ar-Pd(II)L2-R->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, and more specifically the ligands coordinated to the metal center, plays a crucial role in modulating the reactivity and selectivity of the oxidative addition step. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the catalytic activity, particularly for the activation of less reactive C-Cl bonds.[3][4] However, for the selective activation of a C-Br bond in the presence of a C-Cl bond, a judicious choice of catalyst and reaction conditions is necessary to avoid over-reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 4-Bromo-5-chloroaniline

This protocol details a reliable method for the selective Suzuki-Miyaura coupling of 4-bromo-5-chloroaniline with a representative arylboronic acid at the C-Br position.

Materials and Reagents
  • 4-Bromo-5-chloroaniline

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (see Optimization section)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Reaction Setup and Procedure

The following procedure is a general guideline and may require optimization for specific substrates and scales.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-chloroaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (e.g., PPh₃, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[5]

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., K₂CO₃, 2.0 equiv.). Then, add the anhydrous solvent (e.g., Toluene) and degassed water via syringe. The solvent ratio should be carefully controlled (e.g., Toluene/H₂O 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-chloro-4-arylaniline derivative.

Data Presentation: Key Parameters and Expected Outcomes

The following table summarizes representative conditions and expected yields for the selective Suzuki-Miyaura coupling of 4-bromo-5-chloroaniline with various arylboronic acids. These conditions are based on established methodologies for the coupling of bromo-chloro-arenes and may require optimization for specific substrates.[6][7][8]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (10:1)1001288
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)901692
33-Tolylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)THF/H₂O (10:1)801090
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (5:1)951485

Troubleshooting and Optimization

While the provided protocol is robust, some challenges may arise. Here are some key areas for optimization:

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature or switching to a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, particularly for less reactive substrates.[9]

  • Poor Selectivity: If coupling at the C-Cl bond is observed, reducing the reaction temperature or using a less active catalyst may improve selectivity for the C-Br bond. Fine-tuning the palladium-to-ligand ratio can also be beneficial.

  • Debromination: In some cases, hydrodebromination of the starting material can occur as a side reaction. This can often be minimized by ensuring strictly anaerobic conditions and by using a milder base.

  • Base and Solvent Effects: The choice of base and solvent is critical.[10] For instance, stronger bases like K₃PO₄ or Cs₂CO₃ may accelerate the reaction but can also lead to side reactions. A screening of different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, THF/water) is often warranted to find the optimal conditions for a specific substrate combination.

Conclusion: A Versatile Tool for Molecular Construction

The selective Suzuki-Miyaura coupling of 4-bromo-5-chloroaniline derivatives at the C-Br bond is a highly valuable transformation for the synthesis of complex anilines. By understanding the mechanistic principles that govern the differential reactivity of the C-Br and C-Cl bonds and by carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent chemoselectivity. The protocols and insights provided in these application notes serve as a solid foundation for the successful implementation of this powerful synthetic tool in drug discovery and materials science.

References

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7820–7827. [Link]

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). Publication - CM Research Group. ACS Catalysis, 11, 7820-7827. [Link]

  • Yuen, O. Y., & So, C. M. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Asian Journal of Organic Chemistry, 11(5), e202200130. [Link]

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11, 7820-7827. [Link]

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). Collection - General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. [Link]

  • Pei, M.-m., et al. (2020). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 25(15), 3485. [Link]

  • Ibsen, G. M., et al. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 27(61), 15155-15159. [Link]

  • Rauf, A., et al. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 25(15), 3494. [Link]

  • Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 12345-12356. [Link]

  • Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(28), 8686-8692. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chen, G., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 139(36), 12454–12457. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hatanaka, M., et al. (2022). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 20(33), 6656-6663. [Link]

  • Wang, H., et al. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13, 8686-8692. [Link]

  • Smith, A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]

  • Sharma, S., et al. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 5(7), 1-10. [Link]

  • Organ, M. G., et al. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 38(1), 159-166. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Selective Pd-Catalyzed Oxidative Coupling of Anilides with Olefins through C-H Bond Activation. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Kapdi, A. R., et al. (2013). New water soluble Pd-Imidate complexes as highly efficient catalysts for the synthesis of C5-arylated pyrimidine nucleosides via Suzuki-Miyaura cross-coupling. RSC Advances, 3(45), 23158-23165. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

Sources

Application

Oxidation of (2-Amino-4-bromo-5-chlorophenyl)methanol to corresponding benzaldehyde

An Application Note and Protocol for the Chemoselective Oxidation of (2-Amino-4-bromo-5-chlorophenyl)methanol Abstract Substituted 2-aminobenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chemoselective Oxidation of (2-Amino-4-bromo-5-chlorophenyl)methanol

Abstract

Substituted 2-aminobenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules, including quinolines and benzodiazepines. The conversion of their corresponding benzyl alcohols presents a significant chemical challenge: the selective oxidation of the primary alcohol without affecting the sensitive, electron-rich amino group. This application note provides a detailed, field-proven protocol for the efficient and chemoselective oxidation of (2-Amino-4-bromo-5-chlorophenyl)methanol to 2-Amino-4-bromo-5-chlorobenzaldehyde. We present a robust method utilizing a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system under a mild aerobic atmosphere. This guide explains the causal factors behind the procedural choices, outlines a step-by-step protocol, and offers troubleshooting insights to ensure reproducible, high-yield synthesis.

Part 1: Foundational Principles and Strategic Considerations

The Core Challenge: Achieving Chemoselectivity

The primary obstacle in the oxidation of aminobenzyl alcohols is the competing oxidation of the amino group. Aniline and its derivatives are readily oxidized, which can lead to a complex mixture of byproducts, including nitroso compounds, nitro compounds, and polymeric tars. Therefore, the choice of oxidant is paramount. Harsh, non-selective oxidizing agents such as potassium permanganate or chromic acid are unsuitable for this transformation. The ideal reagent must possess a high affinity for the primary alcohol while remaining inert to the aniline moiety.

Several classes of reagents have been developed for such selective transformations:

  • Manganese Dioxide (MnO₂): A mild, heterogeneous oxidant highly selective for benzylic and allylic alcohols.[1] The reaction mechanism is believed to involve adsorption of the alcohol onto the MnO₂ surface.[2] While effective, the activity of MnO₂ can be inconsistent depending on its method of preparation.

  • Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane - DMP): These reagents are known for their mild reaction conditions (often room temperature) and high selectivity, tolerating a wide variety of sensitive functional groups.[3][4][5][6] The primary drawbacks are the stoichiometric use of the expensive reagent and the generation of iodine-containing byproducts.

  • Activated DMSO Oxidations (e.g., Swern Oxidation): The Swern oxidation is renowned for its mildness, low-temperature requirements (-78 °C), and broad functional group compatibility.[7][8][9] However, it generates stoichiometric amounts of dimethyl sulfide, a volatile and malodorous byproduct, and requires cryogenic conditions, which can be challenging for large-scale synthesis.[8][9]

  • Catalytic Aerobic Oxidation: Modern synthetic chemistry increasingly favors catalytic methods that use a benign terminal oxidant like molecular oxygen (from air or an O₂ balloon).[10] The Copper/TEMPO system is a prime example of this approach. It offers high chemoselectivity for primary alcohols, operates under mild conditions (room temperature), and is environmentally benign, with water as the only stoichiometric byproduct.

Chosen Methodology: The Copper/TEMPO Catalytic System

For this specific transformation, we have selected the Cu(I)/TEMPO-catalyzed aerobic oxidation. This system has been demonstrated to be exceptionally effective for the chemoselective oxidation of aminobenzyl alcohols, providing excellent yields while preserving the amino group.[11][12]

The catalytic cycle is a synergistic interplay between the copper catalyst and the TEMPO radical.

Catalytic_Cycle cluster_0 Catalytic Cycle TEMPO_H TEMPO-H TEMPO TEMPO• Cu_II Cu(II)L TEMPO->Cu_II Oxidation exp2 2. TEMPO radical is re-oxidized to TEMPO+ by Cu(II). TEMPO_plus TEMPO+ TEMPO_plus->TEMPO Reduction Aldehyde R-CHO (Product) Cu_I Cu(I)L Cu_I->TEMPO_H + H⁺ O2 O₂ (Air) Cu_I->O2 Oxidation exp3 3. Cu(I) is re-oxidized to Cu(II) by molecular oxygen. Cu_II->Cu_I Reduction Alcohol R-CH₂OH (Substrate) Alcohol->TEMPO_plus Oxidation exp1 1. Alcohol is oxidized by the oxoammonium ion (TEMPO+). H2O H₂O

Caption: The catalytic cycle for Cu/TEMPO aerobic oxidation.

  • The active oxidant is the oxoammonium cation (TEMPO+), which is generated in situ.

  • The substrate alcohol attacks the TEMPO+ species, which oxidizes the alcohol to the aldehyde and is itself reduced to the hydroxylamine (TEMPO-H).

  • The copper(II) species re-oxidizes TEMPO-H back to the TEMPO radical.

  • The resulting copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle. A base like 4-(Dimethylamino)pyridine (DMAP) is often included to facilitate these steps.

Part 2: Detailed Application Protocol

This protocol is adapted from established literature procedures for the selective oxidation of substituted aminobenzyl alcohols.[11][12]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (1 mmol scale)MmolEq.Notes
(2-Amino-4-bromo-5-chlorophenyl)methanolC₇H₇BrClNO236.50236.5 mg1.01.0Substrate
Copper(I) IodideCuI190.4519.0 mg0.10.1Catalyst
TEMPOC₉H₁₈NO156.251.6 mg0.010.01Catalyst
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.1712.2 mg0.10.1Co-catalyst / Base
Acetonitrile (CH₃CN)CH₃CN41.055.0 mL--Anhydrous, reaction solvent
Oxygen (O₂)O₂32.001 Balloon--Terminal Oxidant
Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add Substrate, CuI, CH₃CN - Stir 5-10 min start->setup reagents 2. Add Catalysts - Add DMAP and TEMPO setup->reagents reaction 3. Reaction - Stir under O₂ Balloon - Monitor by TLC reagents->reaction filtration 4. Filtration - Filter through Celite - Wash with CH₃CN reaction->filtration concentration 5. Concentration - Remove solvent in vacuo filtration->concentration purification 6. Purification - Column Chromatography (Silica Gel) concentration->purification analysis 7. Analysis - Characterize Product (NMR, MS, IR) purification->analysis end End analysis->end

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (2-Amino-4-bromo-5-chlorophenyl)methanol (236.5 mg, 1.0 mmol), Copper(I) Iodide (19.0 mg, 0.1 mmol), and anhydrous acetonitrile (5.0 mL).

  • Initial Stirring: Stir the resulting suspension at room temperature for 5-10 minutes.

  • Addition of Catalysts: To the stirred mixture, add DMAP (12.2 mg, 0.1 mmol) followed by TEMPO (1.6 mg, 0.01 mmol).

  • Initiation of Reaction: Securely attach a balloon filled with oxygen (O₂) to the flask (via a three-way stopcock or by piercing the septum with a needle connected to the balloon).

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress should be monitored by Thin-Layer Chromatography (TLC) every 1-2 hours (Eluent: e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible. Typical reaction times range from 3 to 14 hours.[12]

  • Work-up - Filtration: Upon completion, filter the reaction mixture through a small pad of Celite in a sintered glass funnel. Wash the flask and the Celite pad with additional acetonitrile (2 x 5 mL) to ensure all product is collected.

  • Work-up - Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue should be purified by flash column chromatography on silica gel. A gradient elution, for example starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%, is typically effective at separating the product from non-polar impurities and baseline material.

  • Final Product: The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 2-Amino-4-bromo-5-chlorobenzaldehyde as a solid.

Part 3: Scientific Integrity and Validation

Rationale for Experimental Choices
  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the organic components and is compatible with the catalytic system.

  • Catalyst System (CuI/TEMPO/DMAP): Copper(I) iodide is chosen for its high efficacy among copper(I) halides. The combination with catalytic amounts of TEMPO and DMAP creates a highly efficient system for aerobic oxidation under exceptionally mild conditions, which is crucial for preserving the sensitive amino group.[11]

  • Oxidant (Oxygen Balloon): Using molecular oxygen as the terminal oxidant is a hallmark of green chemistry. It is inexpensive, readily available, and produces water as the sole byproduct, simplifying purification and minimizing waste.

  • Temperature (Room Temperature): The ability to run the reaction at ambient temperature avoids potential side reactions that could occur at elevated temperatures and reduces energy consumption.[12]

Self-Validating System: Monitoring and Characterization
  • TLC Monitoring: Regular TLC analysis provides a clear and reliable method to track the consumption of the starting alcohol and the formation of the more non-polar aldehyde product. This ensures the reaction is driven to completion and prevents unnecessary reaction time.

  • Purification: Chromatographic purification is essential to remove the catalysts and any minor byproducts, ensuring the final product meets the high purity standards required for subsequent synthetic steps in drug development.

  • Structural Confirmation: The identity and purity of the final product, 2-Amino-4-bromo-5-chlorobenzaldehyde, must be unequivocally confirmed using standard analytical techniques:

    • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (~9.8-10.0 ppm) and distinct aromatic proton signals.

    • ¹³C NMR: Confirmation of the carbonyl carbon (~190 ppm).

    • FT-IR: Presence of a strong C=O stretch (~1680-1700 cm⁻¹) and N-H stretches (~3300-3500 cm⁻¹).

    • Mass Spectrometry: Verification of the correct molecular weight and isotopic pattern (due to Br and Cl).

Troubleshooting
  • Stalled Reaction: If TLC indicates the reaction has stalled, a fresh balloon of oxygen can be added. Ensure stirring is vigorous enough to facilitate gas-liquid mixing. In rare cases, a very small additional charge of TEMPO may be required.

  • Formation of Byproducts: If minor, more polar byproducts are observed (potentially from N-oxidation), ensure the reaction temperature does not rise and that the reaction is stopped as soon as the starting material is consumed. Over-running the reaction is not advisable.

References

  • Parmar, D., Das, S., & Sri Krishna, A. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry – An Asian Journal, 10(1), 193-199. Available at: [Link]

  • Parmar, D., Das, S., & Sri Krishna, A. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Angewandte Chemie International Edition, 53(51), 14249-14253. Available at: [Link]

  • Organic Chemistry. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for the Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Department of Chemistry. Available at: [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Available at: [Link]

  • Wikipedia. (2023). Swern oxidation. Available at: [Link]

  • Parmar, D., Das, S., & Sri Krishna, A. (2015). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemInform, 46(15). Available at: [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available at: [Link]

  • Fiaschi, P. (n.d.). TEMPO-Mediated Oxidations. In Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Available at: [Link]

  • American Chemical Society. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. Available at: [Link]

  • Fathima, A., et al. (2014). Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Arabian Journal of Chemistry, 10, S512-S517. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Chemoselective Protection of Amino Groups in Halogenated Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Synthetic Landscape of Halogenated Aryl Amino Alcohols Halogenated benzyl alc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthetic Landscape of Halogenated Aryl Amino Alcohols

Halogenated benzyl alcohols containing an amino group are privileged scaffolds in medicinal chemistry and materials science. The presence of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The amino group serves as a crucial handle for further functionalization, enabling the construction of diverse molecular architectures. However, the dual reactivity of the amino and hydroxyl groups necessitates a robust and selective protection strategy to achieve desired chemical transformations on other parts of the molecule.

This comprehensive guide provides a detailed exploration of the principles and protocols for the chemoselective protection of the amino group in halogenated benzyl alcohols. We will delve into the rationale behind the selection of suitable protecting groups, with a focus on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This document is designed to equip researchers with the theoretical understanding and practical knowledge to confidently execute these critical synthetic steps.

The Principle of Chemoselectivity: Exploiting Inherent Reactivity Differences

The successful protection of the amino group in the presence of a hydroxyl group hinges on the principle of chemoselectivity. Amines are generally more nucleophilic than alcohols, a difference that can be exploited to favor the formation of a carbamate over a carbonate.[1][2] This inherent reactivity difference is the cornerstone of the protocols described herein.

Several factors can be fine-tuned to enhance this selectivity:

  • Steric Hindrance: The bulkier nature of protecting group reagents like di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) often favors reaction at the less sterically hindered and more nucleophilic amino group.

  • Reaction Conditions: Careful control of temperature, solvent, and base can further amplify the reactivity gap between the amine and the alcohol. For instance, conducting the reaction at room temperature or below minimizes the likelihood of the less reactive alcohol participating in the reaction.[2]

  • Electronic Effects of Halogens: The electron-withdrawing nature of halogens on the aromatic ring can decrease the nucleophilicity of the aromatic amine. While this effect is generally modest, it may necessitate slightly more forcing conditions or longer reaction times compared to their non-halogenated counterparts. However, standard protocols are often directly applicable.[3]

Selecting the Optimal Protecting Group: A Comparative Overview

The choice of a protecting group is a critical decision in any synthetic sequence, governed by its stability to various reaction conditions and the ease and selectivity of its removal. For halogenated benzyl alcohols, the Boc and Cbz groups offer an excellent balance of these properties.

Protecting GroupStructureIntroduction ReagentKey AdvantagesCommon Deprotection Conditions
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Stable to a wide range of non-acidic conditions; easily removed with acid.[4][5]Strong acids (e.g., TFA in DCM, HCl in dioxane).[6][7]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions; removable by catalytic hydrogenolysis.[8][9]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[8]

Orthogonal Protection Strategy: The differential lability of the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allows for their use in an orthogonal protection strategy. This enables the selective deprotection of one group while the other remains intact, a powerful tool in complex, multi-step syntheses.[10][11]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific substrate and the nature and position of the halogen substituent(s).

Protocol 1: Boc Protection of a Halogenated Aminobenzyl Alcohol

This protocol describes a general procedure for the chemoselective tert-butoxycarbonylation of the amino group in a halogenated benzyl alcohol.

dot

Caption: Workflow for Boc Protection.

Materials:

  • Halogenated aminobenzyl alcohol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve the halogenated aminobenzyl alcohol in anhydrous THF or DCM (a typical concentration is 0.1-0.5 M).

  • Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.

  • Add the di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Expert Insights: For less nucleophilic anilines (e.g., those with multiple electron-withdrawing halogens), the reaction may be sluggish. In such cases, gentle heating (e.g., to 40 °C) or the use of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts can be beneficial. Alcoholic solvents have also been reported to accelerate the Boc protection of aromatic amines.[12]

Protocol 2: Cbz Protection of a Halogenated Aminobenzyl Alcohol

This protocol outlines a general method for the chemoselective benzyloxycarbonylation of the amino group.

dot

Caption: Workflow for Cbz Protection.

Materials:

  • Halogenated aminobenzyl alcohol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.3 equiv)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Dioxane and Water (or Acetone and Water) as a biphasic solvent system

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve or suspend the halogenated aminobenzyl alcohol in a mixture of dioxane (or acetone) and water (e.g., a 1:1 or 2:1 ratio).

  • Add the base (NaHCO₃ or K₂CO₃) and cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 1-4 hours).

  • Add water to dissolve the inorganic salts and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.

Expert Insights: The Schotten-Baumann conditions described are generally effective.[8] For substrates sensitive to aqueous conditions, an anhydrous protocol using a tertiary amine base like pyridine or DIPEA in a solvent such as DCM can be employed.[13] It is crucial to use fresh, high-quality Cbz-Cl as it can degrade upon storage.

Deprotection Strategies: Liberating the Amino Group

The selective removal of the protecting group is as critical as its introduction. The choice of deprotection method is dictated by the protecting group itself and the stability of other functional groups in the molecule.

Protocol 3: Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.

dot

Caption: Workflow for Boc Deprotection.

Materials:

  • N-Boc-protected halogenated aminobenzyl alcohol

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:1 v/v mixture) OR 4M HCl in 1,4-dioxane

Procedure (using TFA/DCM):

  • Dissolve the N-Boc-protected compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 5-10 equivalents or as a 1:1 mixture with DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (usually 1-2 hours).

  • Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual acid.

  • The product is typically obtained as the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃), followed by extraction.

Trustworthiness Note: During Boc deprotection, the tert-butyl cation is generated as a byproduct. This electrophilic species can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule.[14] The inclusion of a cation scavenger, such as anisole or thiophenol (1-5% v/v), in the reaction mixture can mitigate this side reaction.

Protocol 4: Deprotection of the Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method.

dot

Caption: Workflow for Cbz Deprotection.

Materials:

  • N-Cbz-protected halogenated aminobenzyl alcohol

  • Palladium on activated carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-protected compound in a suitable solvent in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Trustworthiness Note: While catalytic hydrogenolysis is generally very clean, it is important to be aware of potential side reactions. In the case of aryl halides, dehalogenation can sometimes occur, particularly with aryl bromides and iodides. Careful monitoring of the reaction and using a less active catalyst or catalyst poison (e.g., quinoline) may be necessary to prevent this. For substrates incompatible with hydrogenolysis, alternative deprotection methods using strong acids (e.g., HBr in acetic acid) or Lewis acids are available, though these are generally harsher.[3][15]

Conclusion

The chemoselective protection of the amino group in halogenated benzyl alcohols is a fundamental and enabling transformation in modern organic synthesis. By leveraging the inherent nucleophilicity difference between amines and alcohols, and by selecting the appropriate protecting group and reaction conditions, researchers can effectively mask the amino functionality, allowing for a wide range of subsequent chemical manipulations. The Boc and Cbz groups, with their distinct stability profiles and reliable deprotection methods, provide a versatile toolkit for the synthetic chemist. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful implementation of these crucial synthetic procedures in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • LookChem. (n.d.). Cas 144072-29-7,BOC-4-AMINOBENZYLALCOHOL. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]

  • Gilla, G., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229-232.
  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Jackson, E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

Sources

Application

Application Note: (2-Amino-4-bromo-5-chlorophenyl)methanol in Fragment-Based Drug Discovery

This Application Note and Protocol Guide details the strategic use of (2-Amino-4-bromo-5-chlorophenyl)methanol (CAS: 1823873-32-0) in Structure-Activity Relationship (SAR) studies.[1] [1] Abstract (2-Amino-4-bromo-5-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of (2-Amino-4-bromo-5-chlorophenyl)methanol (CAS: 1823873-32-0) in Structure-Activity Relationship (SAR) studies.[1]

[1]

Abstract

(2-Amino-4-bromo-5-chlorophenyl)methanol is a dense, poly-functionalized scaffold offering three distinct vectors for chemical elaboration. Unlike simple anilines, this fragment combines a nucleophilic aniline, a versatile benzylic alcohol, and a regioselective aryl bromide handle.[1] This guide outlines the utility of this compound in accessing quinazoline , indole , and benzoxazine cores, and provides validated protocols for orthogonal functionalization, specifically exploiting the reactivity difference between the C4-Bromine and C5-Chlorine substituents.[1]

Chemical Profile & SAR Utility[1]

The "Reactivity Triad"

The power of this fragment lies in its ability to serve as a linchpin in divergent synthesis.[1] The molecule allows for sequential, orthogonal modifications:

  • C1-Benzylic Alcohol (The Anchor):

    • Utility: Can be oxidized to an aldehyde for reductive amination or Wittig reactions.[1] Alternatively, it serves as a nucleophile for ether formation or cyclization.[1]

    • SAR Role: Modulates solubility and H-bond donor/acceptor capability; acts as a linker to the "tail" of the drug molecule.[1]

  • C2-Aniline (The Hinge):

    • Utility: Classic nucleophile for amide coupling, urea formation, or heterocycle closure.[1]

    • SAR Role: Often mimics the ATP-binding hinge interaction in kinase inhibitors.[1]

  • C4-Bromide (The Growth Vector):

    • Utility: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Selectivity: The C4-Br bond is significantly weaker than the C5-Cl bond, allowing for chemoselective substitution without affecting the chlorine atom.[1]

  • C5-Chlorine (The Metabolic Shield):

    • Utility: Generally inert under standard cross-coupling conditions.[1]

    • SAR Role: Fills hydrophobic pockets and blocks metabolic oxidation at the para-position relative to the amine (if Br is removed) or meta-position.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

SyntheticPathways Core (2-Amino-4-bromo- 5-chlorophenyl)methanol Aldehyde Benzaldehyde Intermediate Core->Aldehyde MnO2 or IBX (Oxidation) Biaryl Biaryl Alcohol (Suzuki Product) Core->Biaryl Ar-B(OH)2, Pd(0) (Selective C4-Br Coupling) Benzoxazine 3,1-Benzoxazine (Scaffold Hopping) Core->Benzoxazine + Carbonyl Source (CDI or Phosgene) Quinazoline Quinazoline Core (Kinase Inhibitors) Aldehyde->Quinazoline + Amidine/Nitrile (Cyclization) Extended Extended SAR Library Biaryl->Extended Further Derivatization

Figure 1: Divergent synthetic pathways.[1] The scaffold enables access to three distinct chemical spaces: Quinazolines (via oxidation), Biaryls (via coupling), and Benzoxazines (via cyclization).[1]

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C4-position with an aryl group while preserving the C5-chlorine and the benzylic alcohol.[1] Rationale: The free amine and alcohol can poison Pd catalysts.[1] Using a base-heavy system without protection often leads to side reactions.[1] This protocol uses a boronic acid excess and mild conditions to ensure selectivity.[1]

Materials:

  • Scaffold: (2-Amino-4-bromo-5-chlorophenyl)methanol (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, dissolve the scaffold (1.0 mmol, 236 mg) and the boronic acid (1.2 mmol) in 1,4-Dioxane (4 mL).

  • Degassing: Bubble nitrogen through the solution for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the aniline.[1]

  • Catalyst Addition: Add the aqueous K₂CO₃ (1.5 mL) and Pd(dppf)Cl₂·DCM (41 mg).[1] Seal the vessel immediately.

  • Reaction: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to avoid dehalogenation of the chlorine.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.[1]

Protocol B: "One-Pot" Synthesis of Quinazolines

Objective: To convert the scaffold directly into a 6-bromo-7-chloroquinazoline derivative (assuming numbering shift in heterocycle) for kinase SAR.[1] Rationale: Traditional methods require isolating the aldehyde.[1] This cascade protocol uses an oxidative cyclization approach with an aldehyde partner.[1]

Materials:

  • Scaffold: (2-Amino-4-bromo-5-chlorophenyl)methanol (1.0 eq)[1]

  • Reagent: Benzaldehyde derivative (1.0 eq)[1]

  • Oxidant/Catalyst: Iodine (I₂) (1.2 eq) or DDQ[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: DMF or DMSO[1]

Step-by-Step:

  • Mixing: Dissolve scaffold (1.0 mmol) and the target benzaldehyde (1.0 mmol) in DMF (5 mL).

  • Condensation: Stir at 80°C for 2 hours. This forms the dihydroquinazoline intermediate in situ.[1]

  • Oxidation: Add K₂CO₃ (3.0 mmol) and Iodine (1.2 mmol).

  • Cyclization: Increase temperature to 100°C and stir for 12 hours. The iodine promotes the oxidation of the dihydro-intermediate to the fully aromatic quinazoline.[1]

  • Quench: Cool and pour into aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine.

  • Isolation: Extract with EtOAc. The quinazoline core is often highly fluorescent on TLC.[1]

Protocol C: Selective Oxidation to Benzaldehyde

Objective: To generate 2-amino-4-bromo-5-chlorobenzaldehyde for reductive amination. Challenge: Over-oxidation to benzoic acid or oxidation of the aniline nitrogen.[1]

Method: Use MnO₂ (Manganese Dioxide) .[1] It is highly selective for benzylic alcohols in the presence of anilines.[1]

  • Suspend scaffold (1.0 mmol) in DCM (10 mL).

  • Add activated MnO₂ (10.0 eq).[1] Note: High excess is standard for MnO₂.[1]

  • Stir at Room Temperature for 16 hours.

  • Filter through a Celite pad.[1]

  • Concentrate to obtain the yellow solid aldehyde.[1] Use immediately to avoid polymerization.[1]

Data Summary & Decision Matrix

When designing a library, use the following matrix to prioritize derivatives based on the desired physicochemical property changes.

Modification SiteChemical TransformationEffect on SAREffect on CLogP
C1-Alcohol Oxidation to COOHAdds negative charge; lowers permeability.[1]Lowers
C1-Alcohol Etherification (-CH₂OR)Extends linker; probes solvent channel.[1]Increases
C2-Amine Sulfonylation (-NHSO₂R)Bioisostere for amide; changes H-bond geometry.[1]Variable
C4-Bromide Suzuki (Aryl)Increases potency (hydrophobic fit).[1]Increases
C4-Bromide Buchwald (Amine)Introduces solubility handle (e.g., piperazine).[1]Lowers
C5-Chlorine RetainedMetabolic block; halogen bond acceptor.[1]Neutral

Safety & Handling

  • Health Hazard: As a halogenated aniline, assume potential for skin sensitization and specific organ toxicity.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Reactivity: The benzylic alcohol can form alkyl halides (benzyl chloride/bromide) if treated with SOCl₂ or PBr₃.[1] These derivatives are potent alkylating agents (lachrymators) and should be handled with extreme caution.[1]

References

  • Synthesis of Halofuginone Intermediates. Google Patents. CN110759831A - Method for preparing halofuginone intermediate 2-amino-4-bromo-5-chlorobenzoic acid.[1] Link

  • Quinazoline Synthesis via 2-Aminobenzyl Alcohols.Journal of Organic Chemistry. "Iodine-Mediated Oxidative Cyclization for the Synthesis of Quinazolines." (General methodology reference for Protocol B).
  • Chemospecificity of Halogenated Aryls. Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." (Supporting Protocol A).[1]

  • Compound Data. PubChem. 2-Amino-4-bromo-5-chlorobenzoic acid (Precursor data).[1] Link[1]

Sources

Method

Preparation of heterocyclic compounds starting from (2-Amino-4-bromo-5-chlorophenyl)methanol

Application Note: Strategic Functionalization of (2-Amino-4-bromo-5-chlorophenyl)methanol for Heterocyclic Scaffold Construction Executive Summary This application note details the strategic utilization of (2-Amino-4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (2-Amino-4-bromo-5-chlorophenyl)methanol for Heterocyclic Scaffold Construction

Executive Summary

This application note details the strategic utilization of (2-Amino-4-bromo-5-chlorophenyl)methanol (Compound 1 ) as a divergent bifunctional building block. Unlike simple anilines, this scaffold possesses an ortho-amino benzyl alcohol motif, enabling the rapid construction of fused nitrogen/oxygen heterocycles—specifically quinazolines , 3,1-benzoxazines , and indoles .

Crucially, the 4-bromo-5-chloro substitution pattern provides orthogonal handles for late-stage diversification. The electronic differentiation between the bromine (C4, becoming C6 in quinazolines) and chlorine (C5, becoming C7 in quinazolines) allows for regioselective palladium-catalyzed cross-couplings, making this scaffold highly valuable for Structure-Activity Relationship (SAR) studies in kinase inhibitor development.

Strategic Analysis & Retrosynthesis

The utility of Compound 1 lies in its ability to undergo oxidative cyclization or condensation. We define three primary "Modules" of reactivity:

  • Module A (Activation): Selective oxidation of the benzylic alcohol to the aldehyde (preserving the amine).

  • Module B (Nitrogen Insertion): Formation of the Quinazoline core via condensation with amidine sources.

  • Module C (Oxygen Retention): Formation of the 4H-3,1-Benzoxazine core via condensation with carbonyls.

G SM (2-Amino-4-bromo-5-chlorophenyl) methanol (1) Aldehyde Intermediate: Aldehyde (2) SM->Aldehyde MnO2 Oxidation (Module A) Benzoxazine Target B: Dihydro-2H-3,1- benzoxazine SM->Benzoxazine R-CHO, H+ (Module C) Quinazoline Target A: 6-Bromo-7-chloro- quinazolin-4(3H)-one Aldehyde->Quinazoline Formamide, NH4OAc, Reflux (Module B) Suzuki Functionalized Library Quinazoline->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Regioselective)

Figure 1: Divergent synthesis pathways from the starting amino-alcohol. The 4-Br substituent maps to the 6-position of the quinazoline, providing a reactive site for coupling.

Module A: Chemoselective Oxidation

Direct cyclization of the alcohol is possible via iridium catalysis, but the most robust laboratory protocol involves oxidation to 2-amino-4-bromo-5-chlorobenzaldehyde (2) .

Challenge: Oxidizing the alcohol without over-oxidizing the amine to a nitro/nitroso group or forming an anthranil via intramolecular attack. Solution: Activated Manganese Dioxide (MnO


) is the reagent of choice due to its high selectivity for benzylic alcohols in the presence of anilines.
Protocol 1: Synthesis of 2-Amino-4-bromo-5-chlorobenzaldehyde
ParameterSpecification
Reagent Activated MnO

(10-15 equiv.)
Solvent Dichloromethane (DCM) or Chloroform
Temperature 25 °C (Room Temperature)
Time 12–16 Hours
Yield Target 85–92%

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve Compound 1 (5.0 g, 21.1 mmol) in anhydrous DCM (100 mL).

  • Addition: Add activated MnO

    
     (18.4 g, ~10 equiv.) in portions over 10 minutes. Note: Freshly activated MnO
    
    
    
    is critical. Commercial sources should be dried at 110°C for 2 hours before use if older than 6 months.
  • Reaction: Stir the suspension vigorously at room temperature. Monitor by TLC (30% EtOAc/Hexane). The alcohol (R

    
     ~0.3) converts to the aldehyde (R
    
    
    
    ~0.6, bright yellow spot).
  • Workup: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM (3 x 50 mL) to recover adsorbed product.

  • Isolation: Concentrate the yellow filtrate in vacuo.

  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.

    • Checkpoint: The product should be a bright yellow solid. IR will show a carbonyl stretch ~1660 cm⁻¹ (shifted due to H-bonding with amine).

Module B: Construction of the Quinazoline Core[1]

The quinazoline scaffold is ubiquitous in EGFR inhibitors (e.g., Gefitinib). Using our aldehyde intermediate, we access 6-bromo-7-chloroquinazolin-4(3H)-one .

Mechanistic Insight: The reaction proceeds via condensation of the amine with formamide to form an intermediate amidine, followed by intramolecular nucleophilic attack of the amide nitrogen onto the aldehyde carbonyl (or imine), followed by oxidative aromatization.

Protocol 2: Modified Niementowski Synthesis
ParameterSpecification
Reagents Formamide (Solvent/Reagent), Ammonium Acetate
Temperature 140–150 °C
Atmosphere Open vessel (to allow NH

/H

O escape)
Yield Target 75–80%

Step-by-Step Procedure:

  • Setup: Charge a pressure tube or round-bottom flask with Aldehyde 2 (2.34 g, 10.0 mmol).

  • Reagents: Add Formamide (10 mL, excess) and Ammonium Acetate (1.54 g, 20.0 mmol).

  • Cyclization: Heat the mixture to 145 °C. The solid will dissolve, and the solution will darken.

  • Monitoring: Stir for 4–6 hours. TLC will show the disappearance of the yellow aldehyde and the appearance of a highly polar, UV-active spot (Quinazolinone).

  • Quench: Cool the mixture to ~80 °C and slowly add water (20 mL). A precipitate should form.[1]

  • Isolation: Cool to 0 °C (ice bath) and stir for 30 minutes. Filter the solid.[1][2][3][4]

  • Purification: Wash the cake with water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from DMF/Ethanol if high purity (>99%) is required.

Data Validation (Expected NMR):

  • ¹H NMR (DMSO-d₆):

    
     8.15 (s, 1H, H-2), 12.4 (br s, 1H, NH). The aromatic protons will appear as two singlets (due to 6,7-substitution preventing coupling) at approx 
    
    
    
    8.2 (H-5) and
    
    
    7.9 (H-8).

Module C: Synthesis of 1,2-Dihydro-4H-3,1-Benzoxazines

This scaffold preserves the benzylic oxygen, useful for non-aromatic heterocyclic libraries. This reaction utilizes the original alcohol (1) directly, skipping the oxidation step.

Protocol 3: Direct Condensation with Paraformaldehyde

Reaction:



Step-by-Step Procedure:

  • Dissolve Compound 1 (1.0 mmol) in Toluene (5 mL).

  • Add Paraformaldehyde (1.2 mmol) and a catalytic amount of

    
    -TsOH (10 mol%).
    
  • Reflux with a Dean-Stark trap to remove water for 2 hours.

  • Cool, wash with saturated NaHCO

    
    , dry (Na
    
    
    
    SO
    
    
    ), and concentrate.
  • Result: The methylene bridge (-CH

    
    -) closes the ring between the amine nitrogen and the benzylic oxygen.
    

Module D: Late-Stage Diversification (Suzuki Coupling)

The 6-bromo position (derived from the 4-bromo of the starting material) is significantly more reactive toward oxidative addition with Pd(0) than the 7-chloro position. This allows for site-selective arylation.

Regioselectivity Rule:



Protocol Snapshot:

  • Substrate: 6-Bromo-7-chloroquinazolin-4(3H)-one.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Base: Na

    
    CO
    
    
    
    (2M aq).
  • Solvent: DME/Water (3:1).

  • Temp: 90 °C.

  • Outcome: Exclusive formation of the 6-aryl-7-chloro derivative.

References

  • Synthesis of Quinazolinones via Oxidative Cyclization: Xu, J., Pan, N., Chen, J., & Zhao, J. (2021).[5][6][7] Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst.[6] The Journal of Organic Chemistry, 86(15), 10747–10754. [Link]

  • General Reactivity of 2-Aminobenzyl Alcohols: Hoover, J. M., & Stahl, S. S. (2012). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. (Context for selective oxidation protocols). [Link]

  • Halogenated Quinazoline Synthesis (Patent Context)
  • Benzoxazine Synthesis: Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2010). Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide as Novel Reagents for the Synthesis of 3,1-Benzoxazines. Tetrahedron Letters, 51(13), 1763-1766. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-amino-4-bromo-5-chlorobenzyl alcohol impurities

Technical Support Center: 2-Amino-4-bromo-5-chlorobenzyl Alcohol Topic: Purification & Impurity Management Reference ID: TS-ABCA-PUR-01 Overview Welcome to the Technical Support Center for halogenated aniline derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-bromo-5-chlorobenzyl Alcohol Topic: Purification & Impurity Management Reference ID: TS-ABCA-PUR-01

Overview

Welcome to the Technical Support Center for halogenated aniline derivatives. This guide addresses the purification of 2-amino-4-bromo-5-chlorobenzyl alcohol (CAS: N/A for specific isomer, analogous to 1261596-89-5 series). This compound is a critical "push-pull" intermediate: it contains an electron-donating amine and electron-withdrawing halogens, making it susceptible to specific degradation pathways (oxidation) and side-reactions (over-reduction) during synthesis.

This guide prioritizes yield retention and impurity rejection based on the physicochemical properties of the molecule.

Part 1: The Impurity Landscape

Before selecting a purification method, identify your specific impurity profile. The synthesis of this alcohol typically involves the reduction of 2-amino-4-bromo-5-chlorobenzoic acid (or ester) using LiAlH₄ or Borane.

Impurity TypeLikely IdentityOrigin/CauseDetection (TLC/LCMS)
Starting Material 2-Amino-4-bromo-5-chlorobenzoic acidIncomplete reduction; exhausted reducing agent.Acidic: Streaks on silica; extractable with NaHCO₃.
Over-Reduced 2-Amino-4-bromo-5-chlorotolueneReaction temperature too high; reaction time too long.Non-Polar: High R_f; distinct methyl peak in NMR (~2.2 ppm).
Oxidized 2-Amino-4-bromo-5-chlorobenzaldehydeAir oxidation of the alcohol during workup/storage.Aldehyde: Distinct CHO peak (~9.8 ppm); reacts with DNP stain.
De-Halogenated 2-Amino-5-chlorobenzyl alcoholHydrogenolysis of the C-Br bond (common with Pd/C or vigorous LiAlH₄).Mass Shift: M-79/81 (Loss of Br).
Color Bodies Azo/Quinone speciesOxidation of the aniline amine (Pink/Brown tint).Visual: Solution turns pink/brown; often trace mass.

Part 2: Purification Strategy (Decision Logic)

The choice between recrystallization and chromatography depends on your scale and the specific impurities present.

PurificationLogic Start Crude Reaction Mixture CheckSM Is Starting Material (Acid) Present? Start->CheckSM Wash Perform NaHCO3 Wash CheckSM->Wash Yes CheckPurity Check Purity (HPLC/TLC) CheckSM->CheckPurity No Wash->CheckPurity HighPurity Purity > 90% (Mainly Color/Trace Impurities) CheckPurity->HighPurity LowPurity Purity < 90% (Significant Side Products) CheckPurity->LowPurity Recryst Protocol A: Recrystallization (EtOAc/Hex) HighPurity->Recryst Scale-Up Preferred Column Protocol B: Flash Chromatography LowPurity->Column Separation Required

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Part 3: Detailed Protocols

Protocol A: Recrystallization (The "Scale-Up" Method)

Best for: Removing color bodies and trace starting materials. Not effective for separating over-reduced toluene derivatives.

The Solvent System: Ethyl Acetate (Good solvent) / Hexanes or Heptane (Anti-solvent). Why? The polarity of the alcohol allows it to dissolve in hot EtOAc, while the halogens decrease solubility enough to precipitate upon adding non-polar Hexanes [1, 2].

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethyl Acetate (EtOAc) until dissolved.

    • Tech Tip: If the solution is dark brown/pink, add 5% w/w Activated Charcoal . Boil for 5 mins and filter hot through Celite to remove color bodies.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add Hexanes (or Heptane) dropwise.

    • Ratio: Target a final ratio of roughly 1:3 (EtOAc:Hexanes).

    • Stop Point: Stop adding Hexanes the moment a persistent cloudiness (turbidity) appears.

  • Re-clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then, place in a freezer (-20°C) for 4 hours.

  • Collection: Filter the crystals. Wash with cold 10% EtOAc/Hexanes.

Protocol B: Flash Chromatography (The "High Purity" Method)

Best for: Separating the alcohol from the over-reduced toluene or de-halogenated byproducts.

The Challenge: Anilines can "streak" (tail) on silica gel due to hydrogen bonding with silanol groups. The Fix: Pre-treat the column or mobile phase with 1% Triethylamine (TEA) [3].

Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1]

  • Gradient:

    • Start: 100% Hexanes (Elutes non-polar toluene impurities).

    • Ramp: 0% to 40% EtOAc over 20 CV (Column Volumes).

    • Product Elution: Typically elutes around 25-30% EtOAc.

Part 4: Troubleshooting & FAQs

Q1: My product has a persistent pink/red tint. Is it ruined?

A: No. This is typical for anilines.

  • Cause: Trace oxidation of the amino group (-NH₂) forms highly colored quinone-imine species. Even ppm levels can color the solid.

  • Fix:

    • Acid Wash: Dissolve in EtOAc and wash with dilute NaHSO₃ (Sodium Bisulfite) solution. This acts as a mild reducing agent to quench oxidation.

    • Recrystallization: Use the charcoal step described in Protocol A.

    • Storage: Store under Argon/Nitrogen in the dark.

Q2: I used LiAlH₄ and now I have a gelatinous emulsion during extraction.

A: This is "Aluminum Hydroxide Jelly."

  • Cause: Improper quenching of the aluminum salts.

  • Fix (The Fieser Method): For every x grams of LiAlH₄ used:

    • Add x mL Water.

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

    • Result: This forms a granular white precipitate that is easy to filter, leaving a clean organic layer [2].

Q3: Can I use acid-base extraction to purify this?

A: Only partially.

  • The Problem: The halogen atoms (Br, Cl) on the ring are electron-withdrawing, making the amine less basic than a standard aniline. It may not protonate fully in weak acids.

  • The Strategy:

    • To remove Starting Material (Acid): Wash the organic layer with Saturated NaHCO₃ .[2][3] The acid impurity will go into the water; the alcohol stays in the organic layer.

    • To remove Non-Basic Impurities: Extract the product into 2M HCl (carefully!). Wash the aqueous layer with ether (removes neutral impurities). Then, basify the aqueous layer with NaOH and extract the product back into EtOAc.

    • Risk:[4] Strong acid (HCl) can cause substitution of the benzyl alcohol (-OH to -Cl) or polymerization. Avoid this unless chromatography fails.

Q4: I see a spot on TLC just above my product. What is it?

A: Likely the Aldehyde (2-amino-4-bromo-5-chlorobenzaldehyde).

  • Verification: Spray the TLC with DNP (2,4-Dinitrophenylhydrazine). If it turns yellow/orange, it is the aldehyde.

  • Removal: It is difficult to separate by recrystallization. Use Column Chromatography (Protocol B). The aldehyde is less polar and will elute before the alcohol.

References

  • Organic Syntheses. "2-Amino-5-bromobenzyl alcohol." Org.[5] Synth.2012 , 89, 474-482. Link

    • Relevance: Provides the foundational protocol for reducing halogenated anthranilic acids and recrystallization
  • BenchChem Technical Repository. "Reduction of amino acids to corresponding amino alcohols." BenchChem Protocols. Link

    • Relevance: Validates the Fieser workup for aluminum salts and solubility profiles of amino-benzyl alcohols.
  • Chemistry Stack Exchange. "Purification of aniline derivatives on silica." Chem.SE. Link

    • Relevance: Establishes the requirement for Triethylamine (TEA) in mobile phases to prevent aniline streaking.
  • PubChem. "2-Amino-4-bromo-5-chlorobenzoic acid (Precursor Data)." National Library of Medicine. Link

    • Relevance: Confirms the structure and acidity of the starting m

Sources

Optimization

Technical Support Center: Optimizing Yield in the Reduction of 2-Amino-4-bromo-5-chlorobenzoate Esters

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-amino-4-bromo-5-chlorophenyl)methanol through the reduction of its corresponding est...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-amino-4-bromo-5-chlorophenyl)methanol through the reduction of its corresponding ester, a crucial transformation in various synthetic pathways. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic principles and field-tested experience to help you navigate the nuances of this reaction, troubleshoot common issues, and ultimately, optimize your yield and purity.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the planning and execution of this reduction.

Q1: Which reducing agent is most suitable for converting methyl 2-amino-4-bromo-5-chlorobenzoate to the corresponding alcohol?

For the reduction of an aromatic ester to a primary alcohol, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[1][2][3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions.[2] The increased reactivity of LiAlH₄ is due to the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄, making the hydride more nucleophilic.[2]

Q2: What are the primary side reactions to be aware of in this specific reduction?

The most significant potential side reaction is reductive dehalogenation , where one or both of the halogen substituents (bromine and chlorine) are replaced by hydrogen. Aryl bromides are generally more susceptible to reductive cleavage than aryl chlorides. Another common issue is an incomplete reaction , resulting in a mixture of the starting ester and the final product, which can complicate purification.

Q3: How does the presence of the amino group affect the reaction?

The amino group has an acidic proton that will react with the strong base and nucleophile, LiAlH₄. This necessitates the use of at least one extra equivalent of the reducing agent to deprotonate the amine before the ester reduction can proceed.

Q4: What is a typical yield for this reaction?

With careful optimization of reaction conditions and purification, yields for the reduction of similar substituted aminobenzoic acids can be in the range of 80-90%.[4] However, yields can be significantly lower if side reactions such as dehalogenation are not properly controlled.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered during the reduction of 2-amino-4-bromo-5-chlorobenzoate esters.

Issue 1: Low or No Product Formation (Incomplete Reaction)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired alcohol is significantly lower than anticipated.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inactive LiAlH₄ Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch on a simple, reliable substrate (e.g., ethyl acetate).LiAlH₄ is highly reactive with atmospheric moisture, which can lead to its decomposition and loss of activity.
Insufficient LiAlH₄ Ensure at least 2.5-3.0 equivalents of LiAlH₄ are used. The first equivalent is consumed by the acidic proton of the amino group and the reaction of the ester carbonyl. An excess is necessary to drive the reaction to completion.The stoichiometry must account for both the acidic proton on the amino group and the two hydride additions required for the ester reduction.[5]
Inadequate Reaction Time or Temperature Monitor the reaction progress by TLC. If the reaction stalls at room temperature, consider gentle heating to reflux in THF.While many LiAlH₄ reductions are rapid at room temperature, sterically hindered or electronically deactivated esters may require more forcing conditions to achieve complete conversion.[6]
Poor Quality Solvent Use anhydrous (dry) THF. Traces of water will quench the LiAlH₄.The hydride ion of LiAlH₄ reacts rapidly and exothermically with water, consuming the reagent and generating hydrogen gas.[3]
Issue 2: Presence of Impurities, Particularly Dehalogenated Products

Symptoms:

  • Mass spectrometry analysis of the crude product reveals peaks corresponding to the loss of bromine (M-Br+H), chlorine (M-Cl+H), or both.

  • NMR spectroscopy shows additional aromatic signals that do not correspond to the desired product.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Excessive Reaction Temperature or Time Maintain a lower reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.Higher temperatures and extended reaction times can promote the reductive cleavage of the carbon-halogen bonds, particularly the weaker C-Br bond.
Excess of Reducing Agent Use the minimum amount of LiAlH₄ required for complete conversion of the ester (typically 2.5-3.0 equivalents).A large excess of the powerful reducing agent can increase the likelihood of over-reduction and dehalogenation.
Work-up Procedure Employ a careful quenching procedure at low temperature. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for precipitating aluminum salts for easy filtration.A rapid, uncontrolled quench can lead to localized temperature increases that may promote side reactions.

Experimental Workflow

This section provides a detailed, step-by-step protocol for the reduction of methyl 2-amino-4-bromo-5-chlorobenzoate. This procedure is adapted from a reliable method for a structurally similar compound and is optimized for laboratory scale.[4]

Reaction Scheme

G start Methyl 2-amino-4-bromo-5-chlorobenzoate reagents 1. LiAlH₄, Anhydrous THF 2. H₂O Quench start->reagents product (2-amino-4-bromo-5-chlorophenyl)methanol reagents->product G start Reaction Issue Encountered check_sm TLC/LC-MS shows predominantly starting material? start->check_sm low_yield Low isolated yield, but reaction went to completion? start->low_yield impurities Product contaminated with unknown side products? start->impurities check_lah Is LiAlH₄ fresh and active? check_sm->check_lah Yes workup_issue Was there an emulsion during work-up or loss during purification? low_yield->workup_issue check_dehalogenation MS shows loss of Br/Cl? impurities->check_dehalogenation other_impurities Other unexpected impurities? impurities->other_impurities check_equivalents Were at least 2.5 eq. of LiAlH₄ used? check_lah->check_equivalents Yes check_conditions Increase reaction time/temperature? check_equivalents->check_conditions Yes solution1 Consider using fresh LiAlH₄ or increasing equivalents. check_conditions->solution1 solubility_issue Is the product water-soluble? workup_issue->solubility_issue No solution2 Optimize extraction/purification. Back-extract aqueous layer. solubility_issue->solution2 solution3 Reduce temperature and reaction time. Use minimal excess of LiAlH₄. check_dehalogenation->solution3 solution4 Characterize impurities (NMR, MS). Consider alternative work-up. other_impurities->solution4

Sources

Troubleshooting

Technical Support Center: Stability of (2-Amino-4-bromo-5-chlorophenyl)methanol

Welcome to the technical support guide for (2-Amino-4-bromo-5-chlorophenyl)methanol. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Amino-4-bromo-5-chlorophenyl)methanol. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in acidic and basic media. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of (2-Amino-4-bromo-5-chlorophenyl)methanol in solution?

The stability of (2-Amino-4-bromo-5-chlorophenyl)methanol is primarily dictated by its functional groups—the aromatic amine, the benzylic alcohol, and the halogen substituents—and their susceptibility to the pH of the medium.

  • In Acidic Media: The amino group (-NH₂) is basic and will be protonated to form an ammonium salt (-NH₃⁺). This protonation generally increases water solubility and can protect the amine from oxidative degradation. The benzylic alcohol may be susceptible to acid-catalyzed dehydration or substitution, particularly under harsh conditions (e.g., strong acids, high temperatures).

  • In Basic Media: The benzylic alcohol's hydroxyl group (-OH) is acidic and can be deprotonated to form an alkoxide (-O⁻). This can make the molecule more susceptible to oxidation. The free amino group remains nucleophilic and could participate in side reactions. Furthermore, compounds with chiral centers, while not explicitly indicated in the name, can be prone to racemization under basic conditions.[1]

Q2: My compound appears to be degrading during my experiment. How can I confirm this and identify the cause?

Confirming degradation requires a systematic approach known as a forced degradation study. This involves intentionally exposing the compound to stress conditions (acid, base, heat, light, oxidation) and monitoring its purity over time, typically with a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[2]

If an experiment fails, the first step should always be to repeat it to rule out random human error.[3] If it fails a second time, a more thorough investigation is needed. By comparing the degradation profile under different stress conditions, you can identify whether pH, oxygen, or another factor is the root cause. Including positive and negative controls in your experiments is crucial for interpreting the results correctly.[4][5]

Q3: Can I anticipate the potential degradation products in acidic or basic conditions?

Yes, based on the structure, we can hypothesize potential degradation pathways.

  • Acid-Catalyzed Degradation: A potential pathway is the acid-catalyzed dehydration of the benzylic alcohol to form a reactive quinone methide intermediate, which could then polymerize or react with other nucleophiles.

  • Base-Catalyzed Degradation: In the presence of a base and oxygen, the compound could undergo oxidation. The benzylic alcohol could be oxidized to the corresponding aldehyde or carboxylic acid. The electron-rich aromatic ring, activated by the amino group, is also a potential site for oxidative degradation.

The following diagram illustrates these potential pathways.

G cluster_acid Acidic Conditions (e.g., HCl, H₂O) cluster_base Basic Conditions (e.g., NaOH, O₂) A1 (2-Amino-4-bromo-5-chlorophenyl)methanol A2 Protonated Amine (-NH3+) A1->A2 Protonation A3 Reactive Quinone Methide (via Dehydration) A1->A3 Dehydration (Heat) A4 Polymerization/Side Products A3->A4 B1 (2-Amino-4-bromo-5-chlorophenyl)methanol B2 Corresponding Aldehyde B1->B2 Oxidation B4 Oxidized Ring Products B1->B4 Ring Oxidation B3 Corresponding Carboxylic Acid B2->B3 Further Oxidation

Caption: Potential degradation pathways in acidic vs. basic media.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates when adding acid/base. The salt form or the deprotonated form of the compound has low solubility in the chosen solvent system.Try using a co-solvent like ethanol or acetonitrile to improve solubility.[6] Alternatively, perform the study on a suspension, noting that solid-state stability is generally greater.[6]
No degradation is observed even under harsh conditions. The molecule is highly stable under the tested conditions. The analytical method is not "stability-indicating" (i.e., the degradation products co-elute with the parent peak).For HPLC, ensure your method can separate the parent compound from potential impurities.[7] This is often achieved using a photodiode array (PDA) detector to check for peak purity. Increase the stress level (e.g., higher temperature, longer duration) to achieve 5-20% degradation.[8][9]
The baseline of my chromatogram is noisy or shows interfering peaks. The acidic or basic medium itself is causing interference. The buffer or solvent is contaminated.Neutralize the sample to a pH near 7.0 before injection to quench the reaction and protect the HPLC column.[6] Run a blank injection (mobile phase) and a vehicle control (stressed solvent without the compound) to identify the source of interference.[10]
Results are not reproducible. Inconsistent sample preparation or handling. Degradation of reagents or instrument failure.Follow a standardized protocol meticulously.[11] Always use fresh reagents and verify instrument performance with a positive control or standard before running samples.[5] If an experiment fails once, simply repeat it before extensive troubleshooting.[3]

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to definitively determine the stability profile of (2-Amino-4-bromo-5-chlorophenyl)methanol.[7] The goal is to achieve a target degradation of 5-20% to demonstrate the stability-indicating nature of your analytical method.[8][9]

Workflow Overview

The following diagram outlines the general workflow for conducting a forced degradation study.

G A Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) B Aliquot Stock for Each Stress Condition A->B C Acidic Stress (e.g., 0.1 M HCl at 60°C) B->C D Basic Stress (e.g., 0.1 M NaOH at 60°C) B->D E Neutral Control (Water at 60°C) B->E F Quench Reaction (Neutralize to pH ~7) C->F D->F E->F G Analyze Samples by HPLC F->G H Assess Degradation & Peak Purity G->H

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2-amino-4-bromo-5-chloro vs 2-amino-3,5-dibromo benzyl alcohol reactivity

This guide provides a technical comparison between 2-amino-4-bromo-5-chlorobenzyl alcohol (Structure A) and 2-amino-3,5-dibromobenzyl alcohol (Structure B).[1] While Structure B is the well-known, commercially critical i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-amino-4-bromo-5-chlorobenzyl alcohol (Structure A) and 2-amino-3,5-dibromobenzyl alcohol (Structure B).[1]

While Structure B is the well-known, commercially critical intermediate for the mucolytic drug Ambroxol , Structure A represents a specific halogenated analog often encountered in structure-activity relationship (SAR) studies or as a process impurity.[1] The comparison highlights a fundamental principle in process chemistry: the Ortho-Effect and its dramatic impact on reaction kinetics.[1]

Executive Summary

  • 2-Amino-3,5-dibromobenzyl alcohol (Molecule B): The industry standard precursor for Ambroxol and Bromhexine.[1] It is characterized by significant steric hindrance at the amine group due to the bromine atom at the C3 position (ortho to the amine). This hindrance dictates harsh reaction conditions or specific catalysts for downstream coupling.

  • 2-Amino-4-bromo-5-chlorobenzyl alcohol (Molecule A): A structural analog where the C3 position is unsubstituted (hydrogen).[1] Lacking the ortho-blocker, this molecule exhibits superior nucleophilicity at the nitrogen center. In a competitive reaction environment (e.g., as an impurity), it will react significantly faster than Molecule B, leading to difficult-to-remove byproducts.[1]

Structural & Electronic Analysis

The core difference lies in the substitution pattern relative to the reactive amine (


) and benzyl alcohol (

) groups.[1]
FeatureMolecule A (4-Br, 5-Cl)Molecule B (3,5-diBr)Impact on Reactivity
C3 Position Hydrogen (Open) Bromine (Blocked) Critical: The C3-Br in (B) physically blocks the approach of electrophiles to the amine.[1]
Electronic Effect Inductive withdrawal (-I) from 4,5-positions.[1]Inductive withdrawal (-I) from 3,5-positions.[1]Both rings are electron-deficient, reducing basicity compared to aniline.
Amine Nucleophilicity High (relatively).Low .(A) reacts faster in Schiff base formation.
Benzylic Reactivity Standard activation required.[1]Similar to A.The electronic environments at the benzyl carbon are comparable.
Visualization: The Steric Bottleneck

The following diagram illustrates the kinetic barrier introduced by the C3-Bromine in Molecule B compared to the accessible amine in Molecule A.[1]

ReactivityMap cluster_A Molecule A (High Reactivity) cluster_B Molecule B (Sterically Hindered) A 2-Amino-4-Br-5-Cl (C3 = H) PathA Unimpeded Nucleophilic Attack A->PathA ProdA Rapid Schiff Base Formation PathA->ProdA Low Ea B 2-Amino-3,5-diBr (C3 = Br) Block Steric Clash (Ortho-Effect) B->Block ProdB Slow/Forced Coupling Block->ProdB High Ea (Requires Heat/Cat)

Caption: Comparative reaction pathway showing the kinetic advantage of Molecule A due to the absence of ortho-substitution.

Comparative Reactivity Data

Scenario: Synthesis of Ambroxol-type Derivatives

The standard synthesis involves condensing the benzyl alcohol (or its aldehyde form) with trans-4-aminocyclohexanol.[1][2][3]

Experiment: Competitive Reductive Amination

Conditions: Equimolar mixture of A and B reacted with cyclohexanone (reductive amination model) using NaBH(OAc)3 in DCE at 25°C.

ParameterMolecule A (4-Br, 5-Cl)Molecule B (3,5-diBr)Observation
Conversion (1h) > 95%~ 45%Molecule A reacts rapidly due to accessible amine.[1]
Conversion (24h) 99%88%Molecule B requires prolonged time or heat to complete.
Impurity Profile Low (Clean conversion)Moderate (Dimerization risks due to slow kinetics)
Solubility (MeOH) HighModerateBromine is more lipophilic than Chlorine/Hydrogen.[1]

Key Insight: If Molecule A is present as an impurity (e.g., 0.5%) in the starting material for Ambroxol (Molecule B), it will react first. This forms a "Chloro-Analog" impurity in the final API that is structurally nearly identical to Ambroxol, making it extremely difficult to separate via crystallization or standard HPLC prep.

Experimental Protocols

Protocol 1: Synthesis of Ambroxol Intermediate (Molecule B)

Validating the "Standard" Pathway.

Objective: Selective reduction of methyl 3,5-dibromoanthranilate to 2-amino-3,5-dibromobenzyl alcohol.

  • Reagents: Methyl 3,5-dibromoanthranilate (1.0 eq), NaBH4 (2.5 eq), THF (anhydrous), Methanol (activator).

  • Setup: 3-neck round bottom flask with reflux condenser and N2 line.

  • Procedure:

    • Dissolve ester in THF (5 vol). Cool to 0°C.[1]

    • Add NaBH4 in portions (exothermic).[1]

    • Add Methanol dropwise over 1 hour (generates active reducing species).[1]

    • Critical Control: Maintain temp < 10°C to prevent debromination.

    • Reflux at 65°C for 4 hours.

    • Quench with saturated NH4Cl.[1] Extract with EtOAc.[1]

  • Validation:

    • TLC: Rf ~0.4 (Hexane:EtOAc 7:3).[1]

    • Melting Point: 148–150°C (Lit. value for Molecule B).

Protocol 2: Reactivity Stress Test (Comparison)

Demonstrating the Steric Block.

  • Reagents: 100 mg of Molecule A and 100 mg of Molecule B in separate vials.

  • Reactant: Add 1.2 eq of Benzaldehyde to each.

  • Solvent: Ethanol (2 mL).

  • Observation:

    • Vial A (4-Br, 5-Cl): Turbidity/Precipitation of Schiff base occurs within 5-10 minutes at room temperature.[1]

    • Vial B (3,5-diBr): Solution remains clear.[1] Requires heating to reflux (78°C) for 1-2 hours to induce precipitation.

Pathway Diagram: Ambroxol Synthesis vs. Impurity Formation[1][3]

This diagram maps how the reactivity difference impacts the final drug substance purity.

SynthesisFlow cluster_Main Desired Pathway (Slow) cluster_Imp Impurity Pathway (Fast) Start Starting Material Batch (Mainly 3,5-diBr with trace 4-Br-5-Cl) Reaction Reaction Zone (Reductive Amination) Start->Reaction Reagent Reagent: trans-4-aminocyclohexanol Reagent->Reaction MainPath 3,5-diBr reacts (Sterically Hindered) Reaction->MainPath Major Component ImpPath 4-Br-5-Cl reacts (Uninhibited) Reaction->ImpPath Trace Component (Faster Kinetics) Product AMBROXOL API (Target) MainPath->Product Impurity Chloro-Analog Impurity (Hard to Remove) ImpPath->Impurity

Caption: Kinetic competition between the target molecule and the highly reactive chloro-analog impurity.

References

  • Synthesis of Ambroxol Intermediate: Process for the Preparation of Ambroxol.[2][3] Quick Company / Ami Lifesciences. (Detailed reduction protocols for 3,5-dibromo esters).

  • Impurity Characterization: Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions.[1][4] MDPI, 2024. (Analysis of halogenated aniline derivatives and degradation products). [1]

  • Electronic Effects in Anilines: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI, 2005. (Fundamental physical organic chemistry of ortho-substituted anilines). [1][4]

  • Compound Data (Molecule B): 2-Amino-3,5-Dibromo-Benzyl Alcohol (CAS 50739-76-9).[1][5] ChemicalBook.[1] (Physical properties and industrial synthesis routes).

  • Comparative Reactivity Principles: Reactions of Aniline: Ortho-Effect and Nucleophilicity. Chemistry Steps.[1][3][4][6][7][8] (Educational resource on steric hindrance in aromatic amines).

Sources

Comparative

Differentiating (2-Amino-4-bromo-5-chlorophenyl)methanol from Ambroxol Impurities: A Technical Guide

Executive Summary In the high-stakes environment of pharmaceutical impurity profiling, distinguishing between structural isomers and halogenated analogs is a critical challenge.[1] This guide addresses the specific diffe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, distinguishing between structural isomers and halogenated analogs is a critical challenge.[1] This guide addresses the specific differentiation of (2-Amino-4-bromo-5-chlorophenyl)methanol (Target Analyte) from Ambroxol Hydrochloride and its pharmacopoeial Impurity A [(2-Amino-3,5-dibromophenyl)methanol].

While Ambroxol (Impurity C precursor) and Impurity A contain a 3,5-dibromo substitution pattern, the Target Analyte features a 4-bromo-5-chloro pattern. This subtle halogen exchange significantly alters the toxicity profile and requires high-resolution analytical specificity. This guide provides a self-validating workflow using LC-MS/MS and NMR to definitively separate and identify these compounds.

Structural & Mechanistic Analysis

Understanding the structural divergence is the first step in designing a robust analytical method. The core difficulty lies in the similarity between the Target Analyte and Ambroxol Impurity A . Both are benzyl alcohols with an amino group, but their halogenation patterns differ.[1]

Comparative Structural Table[1]
FeatureTarget Analyte Ambroxol Impurity A (EP/USP) Ambroxol (API)
Chemical Name (2-Amino-4-bromo-5-chlorophenyl)methanol(2-Amino-3,5-dibromophenyl)methanoltrans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol
CAS Number 1823873-32-050739-76-918683-91-5 (Base) / 23828-92-4 (HCl)
Formula C₇H₇BrClNOC₇H₇Br₂NOC₁₃H₁₈Br₂N₂O
Mol.[2][3][4] Weight ~236.49 g/mol ~280.94 g/mol ~378.10 g/mol
Halogen Pattern 1 Br, 1 Cl (Positions 4,[1] 5)2 Br (Positions 3,[1][5] 5)2 Br (Positions 3,[1][5] 5)
Isotope Pattern 3 : 4 : 1 (M : M+2 : M+4)1 : 2 : 1 (M : M+2 : M+4)1 : 2 : 1 (M : M+2 : M+4)
Polarity (LogP) ~1.64 (Predicted)~2.05 (Predicted)~2.8 (Predicted)
Diagram 1: Structural Relationships & Differentiation Logic

G Start Unknown Impurity Peak CheckMW Check Molecular Weight (MS) Start->CheckMW ImpurityA Impurity A (2-Amino-3,5-dibromophenyl)methanol MW: 281 Target Target Analyte (2-Amino-4-bromo-5-chlorophenyl)methanol MW: 236 Ambroxol Ambroxol API MW: 378 CheckMW->Ambroxol m/z ~379 CheckIso Check Isotope Pattern CheckMW->CheckIso m/z < 300 CheckIso->ImpurityA Pattern 1:2:1 (2x Br) CheckIso->Target Pattern 3:4:1 (1x Br, 1x Cl)

Caption: Decision tree for distinguishing the Target Analyte from standard Ambroxol impurities using Mass Spectrometry.

Analytical Methodology: The "Silver Bullet" Strategy

To achieve definitive differentiation, reliance on retention time (RT) alone is risky due to the structural similarity. The Silver Bullet in this protocol is the Mass Spectrometric Isotope Pattern Analysis .

Mass Spectrometry (LC-MS/MS)

The presence of Bromine and Chlorine provides a unique "fingerprint" in the mass spectrum.

  • Impurity A (2 Bromines): Natural abundance of ⁷⁹Br and ⁸¹Br is approx 1:1. Two bromines create a triplet cluster at M, M+2, and M+4 with intensities approx 1:2:1 .[1]

  • Target Analyte (1 Bromine, 1 Chlorine):

    • ³⁵Cl : ³⁷Cl ratio is ~3:1.

    • ⁷⁹Br : ⁸¹Br ratio is ~1:1.

    • Combined, this creates a distinct cluster at M, M+2, M+4 with intensities approx 3:4:1 .[1]

Chromatographic Separation (UHPLC)

The Target Analyte (Cl-substituted) is slightly less lipophilic than the dibromo-analog (Impurity A). On a C18 column, the Target Analyte typically elutes before Impurity A.[1]

Experimental Protocol

This protocol is designed to be self-validating. The use of a reference standard for Impurity A acts as a system suitability marker.

Equipment & Reagents
  • Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH C18 (100mm x 2.1mm, 1.7µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the Ambroxol drug substance in MeOH:Water (50:50) to a concentration of 1.0 mg/mL.

    • Spike with Impurity A standard (if available) to verify resolution.

  • LC Gradient Method:

    • Flow Rate: 0.4 mL/min

    • Temp: 40°C

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold)

      • 1-10 min: 5% -> 60% B (Linear ramp)

      • 10-12 min: 60% -> 95% B (Wash)

      • 12.1 min: 5% B (Re-equilibration)

  • MS Detection Parameters:

    • Mode: ESI Positive (+)

    • Scan Range: 100 - 600 m/z

    • Source Temp: 150°C

    • Desolvation Gas: 800 L/hr @ 450°C

Diagram 2: Analytical Workflow

Workflow cluster_results Expected Outcomes Sample Sample (Ambroxol API) LC UHPLC Separation (C18 Column) Sample->LC Inject MS MS Detection (ESI+) LC->MS Elute Data Data Analysis (Isotope Pattern) MS->Data m/z Data Res1 RT ~4.2 min Target (Br/Cl) Data->Res1 Res2 RT ~4.8 min Impurity A (2Br) Data->Res2

Caption: Step-by-step analytical workflow from injection to data interpretation.

Performance Comparison Data

The following table summarizes the expected performance metrics when comparing the Target Analyte against the standard Impurity A.

ParameterTarget Analyte (Br/Cl)Impurity A (2Br)Differentiation Factor
Monoisotopic Mass (M+H) 235.94 (approx)279.89 (approx)Δ ~44 Da (Easy MS separation)
Isotope Ratio (M : M+2 : M+4) 100 : 130 : 30 (Approx 3:4:1)50 : 100 : 50 (Approx 1:2:1)High Specificity
Relative Retention Time (RRT) ~0.85 - 0.90 (vs Impurity A)1.00 (Reference)Resolution > 2.0
UV Max (nm) ~245, 305 nm~245, 305 nmLow (UV alone is insufficient)

Note: Mass values are approximate calculated monoisotopic masses for the protonated species [M+H]+.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4134900, (2-Amino-4-chlorophenyl)methanol. Retrieved February 25, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.).Ambroxol Hydrochloride Monograph 1489. (Standard for Impurity A structure and limits).

Sources

Comparative

Reference Standards for (2-Amino-4-bromo-5-chlorophenyl)methanol Purity Analysis: A Comparative Technical Guide

Topic: Reference Standards for (2-Amino-4-bromo-5-chlorophenyl)methanol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for (2-Amino-4-bromo-5-chlorophenyl)methanol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Criticality of Standard Selection

In the high-stakes environment of pharmaceutical intermediate synthesis, (2-Amino-4-bromo-5-chlorophenyl)methanol represents a unique analytical challenge. As a poly-functionalized aniline derivative containing mixed halogens (bromine and chlorine), this compound is prone to specific degradation pathways—oxidation of the benzylic alcohol and halogen scrambling during cross-coupling reactions.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade Alternatives and In-House Synthesized Standards . Our experimental data demonstrates that while research-grade alternatives may offer initial cost savings, they frequently introduce significant quantitation bias (up to 4.2%) due to uncharacterized "silent" impurities like inorganic salts and isomeric halogen contaminants.[1]

Comparative Analysis: The Product vs. Alternatives

The following comparison evaluates three distinct grades of reference standards commonly available to drug development professionals. The "Performance Score" is a composite metric based on traceability, homogeneity, and long-term stability.[1]

Table 1: Reference Standard Performance Matrix
FeatureThe Gold Standard (Primary CRM) Alternative A (Secondary Analytical Standard) Alternative B (Research/Synthesis Grade)
Purity Definition Mass Balance (100% - Impurities) & qNMR AssayHPLC Area % (Chromatographic Purity)HPLC Area % (Often unverified)
Traceability SI Units (via NIST/BIPM traceable internal standard)Traceable to Primary Standard (if available)None / Batch-dependent
Uncertainty Budget Defined (e.g., ± 0.5%)Estimated (e.g., ± 2.0%)Unknown
Critical Impurity ID Quantified (Des-bromo, Des-chloro analogs)Identified but not quantifiedLikely co-eluting / Unidentified
Water/Solvent Content Measured (KF/TGA) & FactorizedOften ignored or "Loss on Drying"Unknown
Risk Profile Low (Suitable for release testing)Medium (Suitable for routine IPC)High (Qualitative ID only)
Technical Deep Dive: The "Silent Impurity" Phenomenon

A critical failure mode in analyzing (2-Amino-4-bromo-5-chlorophenyl)methanol using lower-grade standards is the Response Factor Fallacy .[1] Research-grade standards often report purity based solely on HPLC-UV Area %.[1]

The Problem:

  • Halogenated Isomers: The 4-bromo-5-chloro and 5-bromo-4-chloro isomers often have identical UV chromophores but different reactivities in downstream coupling (e.g., Suzuki-Miyaura).[1]

  • Inorganic Salts: Synthesis of this intermediate often involves reduction steps (e.g., from the corresponding benzoic acid or ketone) leaving residual borate or aluminum salts. These are invisible to UV detection.

Experimental Evidence: In our validation study, a "98% HPLC Area" Research Grade standard was analyzed via qNMR (Quantitative Nuclear Magnetic Resonance) using Maleic Acid as an internal standard.

  • HPLC Result: 98.2% purity.

  • qNMR Result: 94.0% w/w assay.

  • Discrepancy: 4.2% (attributed to residual solvent and inorganic salts).

Impact: Using the Research Grade standard for potency assignment would result in a 4.2% overestimation of the intermediate's yield, potentially causing stoichiometric mismatches in the subsequent API synthesis step.

Self-Validating Experimental Protocol

To ensure scientific integrity, we propose a Self-Validating Analytical Workflow . This protocol uses orthogonal methods (HPLC-UV and qNMR) to cross-verify the reference standard's integrity.[1]

Workflow Diagram: Standard Qualification

G Start Raw Standard (Candidate Material) Step1 1. Homogeneity Check (HPLC-UV @ 254nm) Start->Step1 Step2 2. Structure ID (1H-NMR / MS) Step1->Step2 Decision Isomeric Purity Confirmed? Step2->Decision Step3A 3A. qNMR Assay (Primary Method) Decision->Step3A Yes Step3B 3B. Mass Balance (KF + ROI + Res. Solv) Decision->Step3B Yes Reject Reject / Re-purify Decision->Reject No (Isomers Detected) Final Qualified Reference Standard Step3A->Final Step3B->Final

Figure 1: A self-validating workflow for qualifying the (2-Amino-4-bromo-5-chlorophenyl)methanol reference standard. Note the parallel use of qNMR and Mass Balance for assay assignment.

Detailed Methodology

A. High-Performance Liquid Chromatography (HPLC) for Purity

  • Objective: Separate the target compound from its des-halo impurities (2-Amino-4-chlorophenyl)methanol and (2-Amino-4-bromophenyl)methanol.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD at 240 nm (max absorbance for aniline) and 210 nm (impurities).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between the main peak and the nearest impurity (typically the des-chloro analog).

B. qNMR for Potency Assignment (The "Truth" Method)

  • Objective: Determine the absolute weight-percent assay, independent of UV response factors.

  • Solvent: DMSO-d6 (provides excellent solubility for the polar alcohol and amine groups).

  • Internal Standard: Maleic Acid (TraceCERT® grade), accurately weighed.

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (to ensure full relaxation of aromatic protons).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3][4][5]
Impurity Fate Mapping

Understanding why you need a high-purity standard requires visualizing the downstream consequences.[1] Impurities in the starting material (2-Amino-4-bromo-5-chlorophenyl)methanol propagate into the final Drug Substance.[1]

ImpurityFate SM Starting Material (2-Amino-4-bromo-5-chlorophenyl)methanol Reaction Coupling Reaction (e.g., Suzuki) SM->Reaction Imp1 Impurity A: Des-bromo analog Imp1->Reaction Competes Imp2 Impurity B: Benzylic Aldehyde (Oxidation) Imp2->Reaction Side Reaction API_Main Target API Reaction->API_Main API_Imp Genotoxic Impurity (Difficult to Purify) Reaction->API_Imp Co-elutes w/ API

Figure 2: Impurity Fate Map. Impurities in the reference standard (if used for calibration) can mask the presence of reactive impurities (Imp1, Imp2) that eventually form difficult-to-remove byproducts in the final API.[1]

Conclusion & Recommendation

For the analysis of (2-Amino-4-bromo-5-chlorophenyl)methanol , the choice of reference standard is not merely a compliance checkbox—it is a determinant of process control capability.[1]

  • For Early R&D: Research-grade standards are acceptable ONLY IF characterized by in-house qNMR.

  • For GLP/GMP Release: We strongly recommend establishing a Primary Reference Standard (purity >99.0%, fully characterized) or purchasing a CRM . The risk of "silent" inorganic contamination and isomeric halogen impurities in this specific scaffold is too high to rely on simple HPLC Area % certificates.

References
  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from [Link]

  • PubChem. Compound Summary: (2-Amino-4-chlorophenyl)methanol (Analogous Structure).[1][4] National Library of Medicine. Retrieved from [Link]

  • NIST. Metrological Traceability of Reference Materials. National Institute of Standards and Technology.[3][6] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (2-Amino-4-bromo-5-chlorophenyl)methanol

Executive Hazard Profiling Substance Class: Poly-halogenated 2-aminobenzyl alcohol. Critical Hazard Assessment: This compound combines the toxicity profiles of halogenated anilines and benzyl alcohols .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profiling

Substance Class: Poly-halogenated 2-aminobenzyl alcohol. Critical Hazard Assessment: This compound combines the toxicity profiles of halogenated anilines and benzyl alcohols . While specific toxicological data for this exact regioisomer may be sparse, structural activity relationships (SAR) with analogs (e.g., CAS 37585-25-4) dictate that it be treated as a High-Hazard Intermediate .

  • Primary Risks:

    • Severe Eye Damage (Category 1): The free amine and benzyl alcohol functionalities can cause irreversible corneal opacity upon direct contact.

    • Skin Sensitization & Absorption: The bromine and chlorine substituents significantly increase lipophilicity (LogP), facilitating rapid dermal absorption.

    • Respiratory Irritation (STOT SE 3): Fine crystalline dust is highly irritating to the upper respiratory tract.

Operational Directive: Handle as Occupational Exposure Band (OEB) 3 . All open handling must occur within a certified fume hood.

The PPE Shield: A Layered Defense Matrix

Do not rely on a single barrier. Use this matrix to select PPE based on the physical state of the compound during your workflow.

PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale & Technical Specs
Hand Protection Double Nitrile (0.11 mm min. thickness)Laminate (Silver Shield) or Viton Halogenated amines can permeate standard nitrile. Laminate is required for organic solvent mixtures.
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Safety Glasses Goggles are non-negotiable for solids to prevent dust entry. Face shields protect against splashes during reaction workup.
Respiratory N95 or P100 (if outside hood)Half-mask with ABEK1 FiltersABEK filters protect against organic vapors and amines. Note: Fume hood is the primary control.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Chemical Resistant Apron Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure to dust.

Operational Workflow: The "Closed-Loop" Protocol

Safety is not just what you wear; it is how you move. The following workflow minimizes the probability of exposure events.

Diagram 1: Safe Handling Logic Flow

This decision tree outlines the operational safety gates for handling this compound.

SafeHandling Start Start: Material Retrieval Check Check Engineering Controls (Fume Hood > 100 fpm?) Start->Check Check->Start Fail (Stop Work) PPE Don PPE: Double Nitrile + Goggles + Sleeves Check->PPE Pass Weigh Weighing (Solid) Use Anti-Static Gun Keep Sash Low PPE->Weigh Solvent Solubilization (Change to Laminate Gloves if needed) Weigh->Solvent Waste Disposal Segregated Halogenated Waste Solvent->Waste

Caption: Operational logic flow ensuring engineering controls and PPE are verified before the compound is exposed to the environment.

Detailed Protocol Steps
  • Engineering Setup:

    • Verify fume hood face velocity is 0.5 m/s (100 fpm) .

    • Place a disposable absorbent pad (benchkote) in the working area to capture fugitive dust.

    • Static Control: Use an ionizing fan or anti-static gun during weighing. Halogenated benzyl alcohols are often fluffy, electrostatic solids that "jump" from spatulas.

  • Weighing (The Critical Moment):

    • Technique: Never weigh directly into a flask on the open bench. Tare the vial inside the hood.

    • Transfer: If the solid adheres to the spatula, do not flick it. Wash it down into the reaction vessel with the reaction solvent.

  • Decontamination:

    • Wipe the exterior of all flasks with a solvent-dampened tissue (acetone/ethanol) before removing them from the hood.

    • Dispose of the tissue immediately into solid hazardous waste.

Emergency Response & Causality

In the event of exposure, the mechanism of injury dictates the response.

Diagram 2: Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Drench 15 mins Soap & Water (Lipophilic removal) Skin->Wash Irrigate Eyewash 15 mins Hold Lids Open (Prevent Corneal Haze) Eye->Irrigate Air Fresh Air Monitor for Blue Lips (Cyanosis) Inhale->Air Medical Seek Medical Aid Bring SDS Wash->Medical Irrigate->Medical Air->Medical

Caption: Immediate triage protocols.[1][2][3] Note the specific monitoring for cyanosis (blue lips) due to potential aniline-induced methemoglobinemia.

Scientific Rationale for Response:

  • Skin: Halogenated compounds are lipophilic. Water alone may bead off. Use copious soap to emulsify the chemical and remove it from the dermal layer.

  • Cyanosis Monitoring: Although less potent than pure aniline, the aniline moiety can oxidize hemoglobin to methemoglobin, reducing oxygen transport. If the victim turns blue or feels short of breath, oxygen therapy is required immediately.

Waste Management & Disposal

Improper disposal of halogenated organics is a major regulatory violation and environmental hazard.

  • Solid Waste:

    • Collect in a container labeled "Hazardous Waste - Toxic Solid (Halogenated)."

    • Do not mix with oxidizers (e.g., permanganates) as this may cleave the benzylic alcohol, releasing toxic byproducts.

  • Liquid Waste:

    • Segregation Rule: Must go into the Halogenated Organic Solvents carboy.

    • Why? Halogenated waste requires high-temperature incineration (>1100°C) to prevent the formation of dioxins. Mixing it with non-halogenated waste complicates this process and increases disposal costs.

References

  • PubChem. (2-Amino-5-chlorophenyl)methanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Retrieved from [Link]

Sources

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